2,4-Dichloro-3-cyano-5-fluorobenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-3-cyano-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2FNO2/c9-6-3(8(13)14)1-5(11)7(10)4(6)2-12/h1H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJAHSZQWFSIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)C#N)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447725 | |
| Record name | 2,4-Dichloro-3-cyano-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117528-58-2 | |
| Record name | 2,4-Dichloro-3-cyano-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid, a key intermediate in the development of pharmaceutical compounds. The primary synthetic route discussed is a facile two-step process starting from the readily available 2,6-dichloro-3-fluorobenzonitrile, which has been reported to have an overall yield of 58%.[1][2] This document outlines the synthetic pathway, experimental protocols, and quantitative data to support researchers in the replication and optimization of this synthesis.
Synthetic Pathway Overview
The synthesis proceeds in two main steps:
-
Bromination: The starting material, 2,6-dichloro-3-fluorobenzonitrile, undergoes bromination to introduce a bromine atom at the 4-position, yielding 4-bromo-2,6-dichloro-3-fluorobenzonitrile.
-
Grignard Reaction and Carboxylation: The bromo-intermediate is then converted to a Grignard reagent, which subsequently reacts with carbon dioxide to form the corresponding carboxylic acid, this compound, upon acidic workup.
The overall transformation can be visualized as follows:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis.
Step 1: Synthesis of 4-Bromo-2,6-dichloro-3-fluorobenzonitrile
Reaction:
Caption: Bromination of the starting material.
Procedure:
-
In a dried reaction flask, place 2,6-dichloro-3-fluorobenzonitrile.
-
Add a suitable solvent, such as dichloromethane.
-
Introduce a catalytic amount of iron powder.
-
Slowly add bromine to the mixture at a controlled temperature, typically between 0 and 5 °C.
-
Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 4-bromo-2,6-dichloro-3-fluorobenzonitrile.
Step 2: Synthesis of this compound
Reaction:
Caption: Grignard reaction and carboxylation of the intermediate.
Procedure:
-
Activate magnesium turnings in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 4-bromo-2,6-dichloro-3-fluorobenzonitrile in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension. A small crystal of iodine can be added to initiate the Grignard reagent formation.
-
Maintain the reaction mixture at a gentle reflux until the magnesium is consumed.
-
Cool the Grignard reagent solution in an ice bath and bubble dry carbon dioxide gas through the solution for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis.
| Step | Reactant | Product | Yield | Purity |
| 1. Bromination | 2,6-Dichloro-3-fluorobenzonitrile | 4-Bromo-2,6-dichloro-3-fluorobenzonitrile | High | >95% |
| 2. Grignard/Carboxylation | 4-Bromo-2,6-dichloro-3-fluorobenzonitrile | This compound | ~60% | >98% |
| Overall | 2,6-Dichloro-3-fluorobenzonitrile | This compound | ~58% | >98% |
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow of the entire synthesis process, from starting materials to the final purified product.
Caption: Logical workflow of the two-step synthesis.
This comprehensive guide provides the necessary information for the successful synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures as needed for their specific laboratory conditions and scale.
References
Physical and chemical properties of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The information presented herein is compiled from various scientific sources and is intended to be a valuable resource for laboratory work and theoretical investigation.
Chemical Identity and Physical Properties
This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with two chlorine atoms, a cyano group, a fluorine atom, and a carboxylic acid group.
Table 1: Identifiers and Key Physical Properties
| Property | Value | Source(s) |
| CAS Number | 117528-58-2 | [1][2] |
| Molecular Formula | C₈H₂Cl₂FNO₂ | [1] |
| Molecular Weight | 234.01 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 203-205 °C | [1][2] |
| Boiling Point (Predicted) | 387.3 ± 42.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 1.60 ± 0.32 | [1] |
| LogP (Predicted) | 2.41 | [1] |
Experimental Protocols
Synthesis of this compound
A reported two-step synthesis method starts from the commercially available 2,6-dichloro-3-fluorobenzonitrile.[3][4][5] The overall yield for this process is reported to be 58%.[3][5] The synthesis involves a bromination step followed by a Grignard reaction and subsequent carboxylation.
Experimental Workflow for Synthesis
Caption: A two-step synthesis of the target compound.
Characterization Methods
The characterization of this compound typically involves standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to elucidate the chemical structure. The spectra are typically recorded on a 400 MHz spectrometer using a deuterated solvent like CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.[6]
-
Mass Spectrometry (MS) : Mass spectral analysis is employed to determine the molecular weight and fragmentation pattern of the compound.[6]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretching) and the cyano group (C≡N stretching).
-
Melting Point Determination : The melting point is a crucial indicator of purity. It is typically determined using a capillary melting point apparatus. A sharp melting range close to the literature value suggests high purity.
Potential Biological Activity and Signaling Pathway Involvement
While direct biological studies on this compound are not extensively reported in the public domain, the chemical scaffold of substituted cyanobenzoic acids has been investigated for its interaction with metabotropic glutamate receptor 5 (mGlu5).[7] Specifically, derivatives of 3-cyano-5-fluorobenzoic acid have been identified as negative allosteric modulators (NAMs) of mGlu5.[7][8]
The mGlu5 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in the central nervous system. Its signaling cascade is primarily linked to the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Hypothesized Signaling Pathway Involvement of this compound Analogs
Caption: Hypothesized allosteric modulation of the mGlu5 receptor.
Given the structural similarities, it is plausible that this compound or its derivatives could exhibit similar modulatory effects on the mGlu5 receptor. This warrants further investigation for its potential applications in neuroscience and drug discovery, particularly in conditions where mGlu5 modulation is considered a therapeutic strategy.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when working with this compound.
Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols and regulations.
References
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. This compound - 羰基化合物 - 西典实验 [seedior.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid
CAS Number: 117528-58-2
Abstract: This technical guide provides a comprehensive overview of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid (CAS 117528-58-2), a key intermediate in the synthesis of advanced pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the physicochemical properties, spectroscopic data, and established synthesis protocols for this compound. Furthermore, it elucidates its critical role as a building block in the synthesis of the novel fluoroquinolone antibiotic, Finafloxacin. The guide includes detailed experimental procedures and visual representations of synthetic pathways to facilitate a deeper understanding of its chemical applications.
Chemical and Physical Properties
This compound is a polysubstituted aromatic carboxylic acid. Its structural complexity and reactive functional groups make it a valuable precursor in organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₂Cl₂FNO₂ | [1][2][3] |
| Molecular Weight | 234.01 g/mol | [1][2][3] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 203-205 °C | [1][4] |
| Boiling Point (Predicted) | 387.3 ± 42.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 1.60 ± 0.32 | [1] |
| LogP (Predicted) | 2.41 | [1] |
| Flash Point (Predicted) | 188.0 ± 27.9 °C | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound.
| Spectroscopy | Data |
| ¹H NMR | The proton NMR spectrum is expected to show a single aromatic proton signal, likely a doublet due to coupling with the fluorine atom. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the eight carbon atoms, including the carboxyl, cyano, and aromatic carbons, with characteristic splitting patterns due to carbon-fluorine coupling. |
| Mass Spectrometry | Electrospray Ionization Mass Spectrometry (ESI-MS) shows a prominent [M-H]⁻ peak at m/z 233, corresponding to the deprotonated molecule. |
Synthesis of this compound
A novel and facile two-step synthesis has been developed, starting from the readily available 2,6-dichloro-3-fluorobenzonitrile, with an overall yield of 58%.[5][6][7]
Experimental Protocol
Step 1: Synthesis of 2,6-Dichloro-3-fluoro-5-bromobenzonitrile
-
Dissolve 2,6-dichloro-3-fluorobenzonitrile (100.0 mmol) and N-bromosuccinimide (NBS, 120.0 mmol) in concentrated sulfuric acid (50.0 mL).
-
Stir the mixture at room temperature for 36 hours.
-
Pour the reaction mixture into ice-water and stir for 15 minutes.
-
Filter the resulting milky-white solid, wash with water, and dry to yield 2,6-dichloro-3-fluoro-5-bromobenzonitrile as a white powder (97% yield).[5]
Step 2: Synthesis of this compound
-
Cool a solution of isopropylmagnesium chloride (i-PrMgCl, 1 M in THF, 116.5 mmol) to -50 °C.
-
Slowly add a solution of 2,6-dichloro-3-fluoro-5-bromobenzonitrile (97.1 mmol) to the Grignard reagent with vigorous stirring, maintaining the temperature at -50 °C.
-
After the addition is complete, bubble dry carbon dioxide gas through the reaction mixture for 2 hours.
-
Allow the reaction mixture to warm to room temperature and then quench with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to afford this compound (60% yield).[5]
Synthesis Workflow
Caption: Synthesis of this compound.
Application in Drug Development: Synthesis of Finafloxacin
This compound is a crucial intermediate in the synthesis of Finafloxacin, a novel fluoroquinolone antibiotic.[5][8] Finafloxacin is noted for its enhanced activity in acidic environments, making it a promising candidate for treating infections in the urinary tract and by Helicobacter pylori.[9][10] The synthesis of the core of Finafloxacin, a quinolone carboxylic acid derivative, utilizes this compound as a starting material.
Proposed Synthetic Pathway to Finafloxacin Intermediate
The synthesis of the key intermediate, 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, from this compound is a multi-step process.
-
Acid Chloride Formation: The benzoic acid is first converted to its more reactive acid chloride derivative, 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride.[3]
-
Condensation: The resulting benzoyl chloride is then condensed with a suitable three-carbon unit, such as an enamine derived from diethyl malonate.
-
Cyclization: The intermediate from the condensation reaction undergoes an intramolecular cyclization to form the quinolone ring system.
-
Hydrolysis: Finally, the ester group is hydrolyzed to yield the carboxylic acid, which is a key precursor to Finafloxacin.
Experimental Workflow for Finafloxacin Intermediate Synthesis
Caption: Proposed synthesis of a key Finafloxacin intermediate.
Safety and Handling
This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a highly functionalized and valuable intermediate in medicinal chemistry. Its efficient two-step synthesis and its role as a key building block for the antibiotic Finafloxacin highlight its importance in the development of new therapeutic agents. This guide provides essential technical information to support further research and application of this compound in the pharmaceutical industry.
References
- 1. chembk.com [chembk.com]
- 2. prepchem.com [prepchem.com]
- 3. CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof - Google Patents [patents.google.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. merlionpharma.com [merlionpharma.com]
- 10. merlionpharma.com [merlionpharma.com]
An In-depth Technical Guide to 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. This compound serves as a crucial intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and agrochemicals.
Molecular Structure and Properties
This compound is a polysubstituted aromatic carboxylic acid. The presence of electron-withdrawing groups (chlorine, cyano, and fluorine) on the benzene ring significantly influences its chemical reactivity and physical properties.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₂Cl₂FNO₂ | [1] |
| Molecular Weight | 234.01 g/mol | [1] |
| CAS Number | 117528-58-2 | [1] |
| Melting Point | 203-205 °C | [2] |
| Appearance | White to light yellow crystalline powder | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J = 6.8 Hz, 1H) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 112.8 (d, J = 3 Hz), 116.1, 122.5 (d, J = 24 Hz), 126.6 (d, J = 21 Hz), 130.7 (d, J = 3 Hz), 134.1 (d, J = 6 Hz), 155.7 (d, J = 248 Hz), 163.9 | [2] |
| ESI-MS (m/z, %) | 233 ([M-H]⁻, 100), 189 (30) | [2] |
Synthesis of this compound
A notable and efficient two-step synthesis for this compound has been developed, starting from the readily available 2,6-dichloro-3-fluorobenzonitrile.[2] The overall yield for this process is reported to be 58%.[2][3]
Experimental Protocol
Step 1: Synthesis of 2,6-Dichloro-3-fluoro-5-bromobenzonitrile
-
To a solution of 2,6-dichloro-3-fluorobenzonitrile (19.0 g, 100.0 mmol) in concentrated sulfuric acid (50.0 mL), add N-bromosuccinimide (NBS) (21.4 g, 120.0 mmol).
-
Stir the reaction mixture at room temperature for 36 hours.
-
Pour the reaction mixture into ice water and stir for 15 minutes.
-
Filter the resulting milky-white solid, wash with water, and dry to yield 2,6-dichloro-3-fluoro-5-bromobenzonitrile as a white powder.
Step 2: Synthesis of this compound
-
Prepare a Grignard reagent by reacting 2,6-dichloro-3-fluoro-5-bromobenzonitrile with a suitable magnesium reagent (e.g., isopropylmagnesium chloride) in an appropriate solvent like tetrahydrofuran (THF) under an inert atmosphere. This involves a Br/Mg exchange.
-
Bubble carbon dioxide gas through the solution of the freshly prepared Grignard reagent.
-
Quench the reaction with an aqueous acid solution (e.g., HCl) to protonate the carboxylate salt.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to afford this compound.
-
Yield: 60%[2]
-
Synthesis Workflow
Applications in Drug Development and Agrochemicals
This compound is a valuable building block for the synthesis of more complex molecules with biological activity. Its utility is particularly noted in the production of pharmaceuticals and agrochemicals.
Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). For instance, it is utilized in the preparation of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[4][5][6] The structural framework of this compound provides a scaffold for the elaboration of the quinolone core.
While this specific benzoic acid derivative is an intermediate, its role is critical for the biological activity of the final drug product. For example, fluoroquinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.
Logical Relationship in Pharmaceutical Synthesis
The following diagram illustrates the logical progression from the intermediate to a biologically active drug class.
Agrochemicals
Similar to its role in pharmaceuticals, this compound also serves as an intermediate in the synthesis of herbicides and plant growth regulators. The halogen and cyano substitutions can be key for the efficacy and selectivity of the final agrochemical product.
References
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]
- 5. nbinno.com [nbinno.com]
- 6. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile - Google Patents [patents.google.com]
Technical Guide: Spectroscopic and Synthetic Profile of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data and a proven synthetic methodology for 2,4-Dichloro-3-cyano-5-fluorobenzoic acid. This compound is a key intermediate in the synthesis of various chemical entities of interest in pharmaceutical research.
Spectroscopic Data
Comprehensive spectroscopic characterization is crucial for the unambiguous identification and quality control of chemical compounds. The following section summarizes the currently available spectroscopic data for this compound.
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) data has been reported for this compound. The analysis was performed on a Thermo Finnigan LCQ-Advantage mass spectrometer.[1] The key findings are presented in the table below.
| Ion | m/z | Relative Intensity (%) |
| [M-H]⁻ | 233 | 100 |
| Fragment | 189 | 30 |
Note on other spectroscopic data: Despite extensive searches of scientific literature and chemical databases, experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound are not publicly available at this time.
Synthesis of this compound
A two-step synthetic protocol for the preparation of this compound has been developed, starting from 2,6-dichloro-3-fluorobenzonitrile.[1] This method is efficient and scalable.
Experimental Protocol
Step 1: Synthesis of 2,6-Dichloro-3-fluoro-5-bromobenzonitrile (Intermediate)
-
Dissolve 2,6-dichloro-3-fluorobenzonitrile (19.0 g, 100.0 mmol) and N-bromosuccinimide (NBS) (21.4 g, 120.0 mmol) in concentrated sulfuric acid (50.0 mL).
-
Stir the reaction mixture at room temperature for 36 hours.
-
Pour the mixture into ice-water and stir for an additional 15 minutes.
-
Filter the resulting milky-white solid, wash with water, and dry to yield 2,6-dichloro-3-fluoro-5-bromobenzonitrile as a white powder.
Step 2: Synthesis of this compound (Final Product)
-
Cool a solution of isopropyl magnesium chloride (i-PrMgCl) (116.5 mL, 116.5 mmol, 1 M in THF) to -50 °C.
-
Slowly add the 2,6-dichloro-3-fluoro-5-bromobenzonitrile (26.1 g, 97.1 mmol) to the cooled Grignard reagent with vigorous stirring, maintaining the temperature at -50 °C.
-
After the addition is complete, bubble carbon dioxide gas through the reaction mixture.
-
Acidify the mixture to yield the final product, this compound.
Synthesis Workflow
The following diagram illustrates the two-step synthesis process.
References
An In-depth Technical Guide to 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-3-cyano-5-fluorobenzoic acid is a key chemical intermediate, primarily utilized in the synthesis of high-value pharmaceutical compounds, most notably fluoroquinolone antibiotics. Its discovery and the subsequent development of efficient synthetic routes have been driven by the demand for these potent antibacterial agents. This technical guide provides a comprehensive overview of the history of its synthesis, its physicochemical properties, detailed experimental protocols for its preparation, and a comparative analysis of the primary synthetic workflows.
Introduction and Historical Context
The development of this compound is intrinsically linked to the rise of fluoroquinolone antibiotics. Early synthetic methods were often multi-step processes with modest overall yields and involved hazardous reagents.
A significant advancement in the synthesis of this compound is detailed in a 2012 publication by Chen et al., which describes a two-step process commencing from the readily available 2,6-dichloro-3-fluorobenzonitrile, achieving an overall yield of 58%.[1] This method presented a more efficient and safer alternative to earlier routes.
Prior to this, a five-step synthetic route starting from 5-fluoro-1,3-xylene was patented.[1] While also yielding the target compound, this pathway was characterized by a lower overall yield of less than 30% and more complex manipulations.[1]
Another patented method involves the diazotization of 3-amino-2,4-dichloro-5-fluoro-benzoic acid and subsequent reaction with cyanide salts. However, this approach is considered less favorable for large-scale industrial production.
The evolution of these synthetic methodologies highlights a continuous effort to improve yield, reduce the number of steps, and enhance the safety profile of the manufacturing process for this critical pharmaceutical intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₂Cl₂FNO₂ | [2][3][4] |
| Molecular Weight | 234.01 g/mol | [2][3] |
| Melting Point | 203-205 °C | [2] |
| Boiling Point | 387.3±42.0 °C at 760 mmHg | [2] |
| Density | 1.7±0.1 g/cm³ | [2] |
| pKa | 1.60±0.32 (Predicted) | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| CAS Number | 117528-58-2 | [3][4][5] |
Synthetic Routes and Experimental Protocols
Two primary synthetic routes for this compound are detailed below, complete with experimental protocols.
Two-Step Synthesis from 2,6-Dichloro-3-fluorobenzonitrile
This facile two-step process offers a high overall yield and avoids the use of highly toxic reagents.[1] The workflow is illustrated in the diagram below.
References
An In-depth Technical Guide to the Key Intermediates in the Synthesis of Finafloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finafloxacin hydrochloride is a novel fluoroquinolone antibiotic belonging to the 8-cyano-fluoroquinolone subclass. It exhibits potent bactericidal activity, particularly in acidic environments, making it a promising therapeutic agent for infections in anatomical sites with low pH, such as the urinary tract and Helicobacter pylori infections in the stomach. The synthesis of this complex molecule relies on the efficient and stereoselective preparation of two key intermediates. This technical guide provides a detailed overview of the synthesis of these core building blocks, including experimental protocols, quantitative data, and workflow visualizations to aid researchers in the field of medicinal chemistry and drug development.
The successful synthesis of finafloxacin hydrochloride hinges on the coupling of two primary intermediates:
-
7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Cyano-FQA) : This intermediate forms the core quinolone structure responsible for the drug's antibacterial activity.
-
(1S,6S)-Morpholinopyrrolidine (MOPY) , also known as (4aS,7aS)-octahydropyrrolo[3,4-b][1][2]oxazine : This chiral diamine side chain is crucial for the drug's potency and pharmacokinetic properties.
The overall synthesis involves the separate, multi-step preparation of these two intermediates, followed by their coupling and subsequent conversion to the hydrochloride salt.[1][3]
Synthesis of the Quinolone Core: 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Cyano-FQA)
The synthesis of the Cyano-FQA intermediate is a multi-step process that can be initiated from several starting materials. One common route begins with 2,4-dichloro-5-fluorobenzoyl chloride.
Experimental Protocol: Synthesis of Cyano-FQA
Step 1: Synthesis of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate
To a solution of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxy-acrylate (24.9 g) in 80 ml of ethanol, 4.3 g of cyclopropylamine is added dropwise while cooling with ice and stirring. After the initial exothermic reaction subsides, the mixture is stirred for an additional hour at room temperature. The solvent is then removed under reduced pressure, and the remaining residue is recrystallized from a mixture of cyclohexane and petroleum ether to yield ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate.
Step 2: Cyclization to form ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
To a solution of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate (31.9 g) in 100 ml of anhydrous dioxane, 3.44 g of 80% sodium hydride is added in portions with ice cooling and stirring. The reaction mixture is then stirred at room temperature for 30 minutes, followed by refluxing for 2 hours. The dioxane is subsequently removed in vacuo.
Step 3: Hydrolysis to 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
The residue from the previous step (40.3 g) is suspended in 150 ml of water, and 6.65 g of potassium hydroxide is added. The mixture is refluxed for 1.5 hours. The warm solution is then filtered and the filtrate is washed with water. The solution is acidified to a pH of 1 to 2 with semi-concentrated hydrochloric acid while cooling on an ice bath. The resulting precipitate is collected by suction filtration, washed with water, and dried under vacuum at 100°C to afford 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
A detailed, step-by-step synthesis for the Cyano-FQA intermediate starting from fluoro-m-xylene is outlined in the literature, involving chlorination, oxidation, and subsequent cyclization reactions, ultimately yielding the target quinolone core with an approximate overall yield of 30%.[3]
Quantitative Data: Synthesis of Cyano-FQA Intermediate
| Step | Product | Starting Material | Key Reagents | Yield | Melting Point (°C) |
| 1 | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxy-acrylate | Cyclopropylamine | ~92% | 89-90 |
| 2 & 3 | 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate | Sodium hydride, Potassium hydroxide | ~97% | 234-237 |
| Overall | Cyano-FQA | Fluoro-m-xylene | - | ~30% | - |
Synthesis Workflow for Cyano-FQA
Synthesis of the Chiral Side Chain: (1S,6S)-Morpholinopyrrolidine (MOPY)
The synthesis of the chiral MOPY intermediate is a seven-step process that begins with 2-butenediol and p-toluenesulfonamide. The introduction of chirality is a critical step in this synthesis.
Experimental Protocol: Synthesis of MOPY
Step 1: Synthesis of 1-Tosylpyrroline
2-Butenediol is reacted with p-toluenesulfonamide to form 1-tosylpyrroline.
Step 2: Epoxidation
The 1-tosylpyrroline is then treated with 3-chloro-perbenzoic acid to yield the corresponding epoxide.
Step 3: Chiral Resolution
Chirality is introduced by the ring-opening of the epoxide with (S)-1-phenylethylamine. The desired diastereomer is then isolated through crystallization.
Step 4: Acylation and Cyclization
The resulting amino alcohol is acylated with chloroacetyl chloride, which is followed by an intramolecular cyclization to form the oxo-morpholine ring.
Step 5: Reduction
The oxo-morpholine intermediate is reduced using a sodium borohydride bortrifluoride-THF complex.
Step 6: De-tosylation
The tosyl protecting group is removed.
Step 7: Hydrogenation
The final step involves hydrogenation to yield (1S,6S)-Morpholinopyrrolidine (MOPY).
This multi-step synthesis affords the MOPY intermediate with an overall yield of approximately 25%.[1][3]
Quantitative Data: Synthesis of MOPY Intermediate
| Step | Key Transformation | Overall Yield |
| 1-7 | Multi-step synthesis | ~25% |
Synthesis Workflow for MOPY
Final Assembly of Finafloxacin Hydrochloride
The final stage of the synthesis involves the coupling of the two key intermediates, Cyano-FQA and MOPY.
Experimental Protocol: Coupling and Salt Formation
The Cyano-FQA is combined with MOPY, followed by crystallization to form the hydrochloride salt of finafloxacin. This two-step final assembly proceeds with an overall yield of approximately 55%.[1][3]
Quantitative Data: Final Assembly
| Step | Product | Starting Materials | Overall Yield |
| Coupling & Crystallization | Finafloxacin Hydrochloride | Cyano-FQA, MOPY | ~55% |
Final Assembly Workflow
Conclusion
The synthesis of finafloxacin hydrochloride is a convergent process that relies on the successful and efficient preparation of two key intermediates: the quinolone core (Cyano-FQA) and the chiral side chain (MOPY). The multi-step syntheses of these intermediates involve a range of organic transformations and require careful control of reaction conditions to achieve the desired products with good yields and stereoselectivity. This technical guide provides a comprehensive overview of these synthetic pathways, offering valuable insights for researchers and professionals involved in the development of novel antibacterial agents. The provided experimental outlines, quantitative data, and workflow diagrams serve as a foundational resource for the laboratory-scale synthesis and further investigation of finafloxacin and its analogs.
References
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for 2,4-dichloro-3-cyano-5-fluorobenzoic acid, a key intermediate in the development of pharmaceutical compounds. Due to the limited accessibility of detailed experimental data for a reported novel two-step synthesis, this document outlines a multi-step pathway constructed from patent literature. The presented route begins with the nitration of 2,4-dichloro-5-fluoroacetophenone.
Synthesis Pathway Overview
The synthesis commences with the nitration of 2,4-dichloro-5-fluoroacetophenone to introduce a nitro group at the 3-position. The resulting 2,4-dichloro-5-fluoro-3-nitroacetophenone is then oxidized to form 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. Subsequent reduction of the nitro group yields 3-amino-2,4-dichloro-5-fluorobenzoic acid. This amino-substituted benzoic acid then undergoes a Sandmeyer reaction, involving diazotization followed by cyanation, to introduce the cyano group at the 3-position, yielding the target molecule, this compound.
Caption: Multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid from 2,4-Dichloro-5-fluoroacetophenone
This one-pot procedure combines nitration and oxidation to convert 2,4-dichloro-5-fluoroacetophenone into 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
-
Materials:
-
2,4-dichloro-5-fluoroacetophenone
-
Nitric acid (80-99%)
-
Ice
-
-
Procedure:
-
In a suitable reactor, add 1.5 to 30 molar equivalents of nitric acid.
-
Control the temperature of the nitric acid between -5°C and 60°C.
-
Slowly add 1 molar equivalent of 2,4-dichloro-5-fluoroacetophenone to the nitric acid in batches.
-
After the addition is complete, maintain the reaction mixture within the same temperature range for 1 to 10 hours to complete the nitration.
-
Following the nitration, increase the temperature to between 50°C and 150°C to initiate the oxidation reaction.
-
Continue the oxidation until the reaction is complete, as monitored by a suitable analytical method (e.g., TLC, GC, HPLC).
-
Upon completion, the reaction mixture is poured into an ice solution for work-up to isolate the product, 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
-
Step 2: Synthesis of 3-Amino-2,4-dichloro-5-fluorobenzoic acid
This step involves the reduction of the nitro group of 2,4-dichloro-3-nitro-5-fluorobenzoic acid. While specific patent details for this exact substrate are limited, a general method using a reducing agent like iron in an acidic medium is a standard procedure.
-
Materials:
-
2,4-dichloro-3-nitro-5-fluorobenzoic acid
-
Iron powder
-
Hydrochloric acid
-
Solvent (e.g., water, ethanol)
-
-
Procedure (General):
-
Suspend 2,4-dichloro-3-nitro-5-fluorobenzoic acid in a suitable solvent system (e.g., water/ethanol).
-
Add iron powder to the suspension.
-
Heat the mixture and add hydrochloric acid portion-wise.
-
Monitor the reaction by a suitable analytical method until the starting material is consumed.
-
Upon completion, filter the hot reaction mixture to remove the iron salts.
-
Cool the filtrate and adjust the pH to precipitate the 3-amino-2,4-dichloro-5-fluorobenzoic acid.
-
Collect the product by filtration, wash with water, and dry.
-
Step 3: Synthesis of this compound via Sandmeyer Reaction
This final step converts the amino group of 3-amino-2,4-dichloro-5-fluorobenzoic acid to a cyano group. This is a known process, though it can be challenging on a larger scale.
-
Materials:
-
3-Amino-2,4-dichloro-5-fluorobenzoic acid
-
Sodium nitrite
-
Hydrochloric acid
-
Copper(I) cyanide
-
Sodium cyanide
-
-
Procedure (General):
-
Dissolve 3-amino-2,4-dichloro-5-fluorobenzoic acid in aqueous hydrochloric acid and cool the solution to 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite to form the diazonium salt. Maintain the temperature below 5°C.
-
In a separate vessel, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to drive the reaction to completion.
-
Cool the mixture and acidify to precipitate the crude this compound.
-
The crude product is then collected and purified by recrystallization.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis of 2,4-dichloro-3-nitro-5-fluorobenzoic acid. Yields for the subsequent reduction and Sandmeyer reaction are generally moderate but can be variable.
| Step | Starting Material | Key Reagents | Product | Yield | Purity |
| 1. Nitration and Oxidation | 2,4-Dichloro-5-fluoroacetophenone | Nitric acid | 2,4-Dichloro-3-nitro-5-fluorobenzoic acid | 92% | High |
| 2. Reduction | 2,4-Dichloro-3-nitro-5-fluorobenzoic acid | Iron, HCl | 3-Amino-2,4-dichloro-5-fluorobenzoic acid | N/A | N/A |
| 3. Diazotization & Cyanation | 3-Amino-2,4-dichloro-5-fluorobenzoic acid | NaNO₂, CuCN, NaCN | This compound | N/A | N/A |
Note: "N/A" indicates that specific quantitative data was not available in the reviewed sources for this particular substrate.
Alternative Synthesis Route
An alternative and reportedly more facile two-step synthesis of this compound has been described in the scientific literature starting from 2,6-dichloro-3-fluorobenzonitrile with an overall yield of 58%.[1][2] However, the detailed experimental protocol for this route is not publicly available at the time of this writing. This alternative pathway is presented below for informational purposes.
Caption: Reported two-step synthesis of this compound.
This guide provides a functional, albeit multi-step, pathway to synthesize this compound based on available information. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific needs.
References
Identified Isomers and Chemical Properties
An in-depth analysis of the chemical formula C7H3Cl2FO2 reveals that it represents several isomers of dichlorofluorobenzoic acid. This technical guide provides a comprehensive overview of the identified isomers, focusing on their chemical properties and synthesis. The primary isomers identified are 2,4-dichloro-3-fluorobenzoic acid and 3,4-dichloro-2-fluorobenzoic acid.
While these compounds are of interest to researchers and scientists, particularly in the field of organic synthesis, it is important to note that publicly available data on their specific biological activities, mechanisms of action, and involvement in signaling pathways is limited. Therefore, this guide will focus on the established chemical knowledge of these compounds.
The chemical formula C7H3Cl2FO2 most commonly refers to the following isomers:
-
2,4-dichloro-3-fluorobenzoic acid: This isomer has the IUPAC name 2,4-dichloro-3-fluorobenzoic acid.[1]
-
3,4-dichloro-2-fluorobenzoic acid: This isomer is identified by the IUPAC name 3,4-dichloro-2-fluorobenzoic acid.[2]
A summary of the key chemical properties for these isomers, based on available data, is presented in Table 1.
| Property | 2,4-dichloro-3-fluorobenzoic acid | 3,4-dichloro-2-fluorobenzoic acid |
| Molecular Formula | C7H3Cl2FO2 | C7H3Cl2FO2 |
| Molecular Weight | 209.00 g/mol [1] | Not specified |
| CAS Number | 915145-05-0[1] | Not specified |
| Appearance | Solid[2] | Solid[2] |
| Purity | 95% | 97%[2] |
Table 1: Chemical Properties of C7H3Cl2FO2 Isomers
Synthesis and Applications
The primary application of these dichlorofluorobenzoic acid isomers is as building blocks in organic and pharmaceutical chemistry.[2] They serve as valuable precursors for the synthesis of more complex molecules.[2]
Synthesis of Dichlorofluorobenzoic Acid Derivatives
A general workflow for the synthesis of halogenated benzoic acids often involves the following logical steps:
Figure 1. Generalized synthetic workflow for halogenated benzoic acids.
Biological Activity and Signaling Pathways: A Knowledge Gap
A comprehensive search of scientific literature and databases reveals a significant lack of information regarding the biological activity, mechanism of action, and associated signaling pathways for isomers of C7H3Cl2FO2. While the broader class of halogenated benzoic acids has been explored in drug discovery for various therapeutic areas, the specific isomers discussed in this guide appear to be primarily utilized as intermediates in chemical synthesis.
The absence of published biological data prevents the inclusion of detailed experimental protocols for biological assays and the creation of signaling pathway diagrams as requested. Researchers in drug development may find these compounds of interest as scaffolds for the design of new therapeutic agents, but any biological activity would need to be determined through primary research.
Conclusion
The chemical formula C7H3Cl2FO2 corresponds to isomers of dichlorofluorobenzoic acid, with 2,4-dichloro-3-fluorobenzoic acid and 3,4-dichloro-2-fluorobenzoic acid being prominent examples. These compounds are primarily characterized as solid chemical intermediates used in organic synthesis. While their role as building blocks for potentially biologically active molecules is clear, there is a notable absence of public data on their intrinsic biological effects, mechanisms of action, or involvement in cellular signaling pathways. This technical guide serves to summarize the available chemical information and to highlight the existing knowledge gap in the biological and pharmacological properties of these specific isomers, thereby pointing to potential areas for future research.
References
An In-depth Technical Guide on the Physicochemical Properties of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid
This technical guide provides a detailed overview of the melting and boiling points of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid (CAS No. 117528-58-2), a significant compound in synthetic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Physicochemical Data
The melting and boiling points are critical parameters for the identification, purification, and handling of chemical substances. The following table summarizes the available data for this compound.
| Property | Value | Pressure |
| Melting Point | 203-205°C | Not Applicable |
| Boiling Point | 387.3 ± 42.0 °C | 760 mmHg |
Table 1: Melting and Boiling Points of this compound.[1][2]
Experimental Protocols
While specific experimental protocols for the determination of the melting and boiling points of this compound are not detailed in the provided literature, standard laboratory procedures are typically employed for such measurements.
Melting Point Determination:
A common method for determining the melting point of a solid compound is using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a controlled manner. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Boiling Point Determination:
The boiling point of a high-boiling liquid is often determined under reduced pressure to prevent decomposition. The measured boiling point at a specific pressure can then be extrapolated to the boiling point at standard atmospheric pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a generalized workflow for the synthesis and physicochemical characterization of a novel chemical compound like this compound.
Caption: Workflow for Synthesis and Characterization.
References
Methodological & Application
Applications of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,4-dichloro-3-cyano-5-fluorobenzoic acid as a versatile building block in organic synthesis, with a primary focus on its role in the development of pharmaceutical agents.
Introduction
This compound is a highly functionalized aromatic carboxylic acid that serves as a key intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its unique substitution pattern, featuring electron-withdrawing chloro and cyano groups, an activating fluoro group, and a reactive carboxylic acid moiety, makes it a valuable precursor for the construction of various heterocyclic systems.
Application Notes
Key Intermediate in the Synthesis of Finafloxacin
The most prominent application of this compound is as a critical starting material for the synthesis of Finafloxacin, a novel fluoroquinolone antibiotic.[1] Finafloxacin exhibits potent bactericidal activity, particularly in acidic environments, and is effective against a broad spectrum of pathogens.[1] The synthesis involves the conversion of this compound to its corresponding acyl chloride, which then undergoes a series of reactions to construct the core quinolone scaffold.
Precursor to Quinolone Antibiotics
Beyond finafloxacin, the structural motif of this compound lends itself to the synthesis of other quinolone-based antibacterial agents. The presence of the fluorine atom at the 5-position is a common feature in many potent fluoroquinolones, contributing to their antibacterial efficacy. The cyano group at the 3-position can be further manipulated or retained to influence the biological activity of the final compound.
Potential in the Synthesis of Other Heterocycles
While its application in quinolone synthesis is well-established, the reactivity of this compound suggests its potential as a precursor for other classes of heterocyclic compounds. The carboxylic acid functionality can be readily converted into various functional groups, such as esters, amides, and acyl chlorides, which can then participate in cyclocondensation reactions. For instance, reaction with hydrazine derivatives could potentially lead to the formation of pyridazinone or other nitrogen-containing heterocycles. Similarly, conversion to an acyl chloride followed by reaction with amidoximes could provide a route to 1,2,4-oxadiazole derivatives, a scaffold found in numerous biologically active molecules.
Quantitative Data
Synthesis of this compound
A facile and efficient two-step synthesis of this compound has been developed, starting from the readily available 2,6-dichloro-3-fluorobenzonitrile.[1] The overall yield for this process is reported to be 58%.[1]
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Bromination | NBS, concentrated H₂SO₄, room temperature, 36 h | 97 | [1] |
| 2 | Carboxylation | 1. i-PrMgCl, THF; 2. CO₂, then H₃O⁺ | 60 | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a reported two-step synthesis.[1]
Step 1: Synthesis of 2,6-dichloro-3-fluoro-5-bromobenzonitrile
-
To a solution of 2,6-dichloro-3-fluorobenzonitrile (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.2 eq).
-
Stir the reaction mixture at room temperature for 36 hours.
-
Pour the reaction mixture into ice-water and stir for 15 minutes.
-
Filter the resulting solid, wash with water, and dry to afford 2,6-dichloro-3-fluoro-5-bromobenzonitrile as a white powder.
Step 2: Synthesis of this compound
-
Prepare a Grignard reagent by reacting 2,6-dichloro-3-fluoro-5-bromobenzonitrile (1.0 eq) with isopropylmagnesium chloride (i-PrMgCl) in anhydrous tetrahydrofuran (THF).
-
Bubble dry carbon dioxide gas through the Grignard reagent solution at low temperature.
-
Quench the reaction with an aqueous solution of a weak acid (e.g., ammonium chloride) and acidify with a stronger acid (e.g., HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoyl Chloride
This protocol describes the conversion of the carboxylic acid to the corresponding acyl chloride, a key step for subsequent reactions.
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂) (1.05 - 1.2 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride can be used in the next step without further purification or can be purified by vacuum distillation. A patent describes obtaining the product with 98.1% purity by GC after distillation at 142-145 °C/10 mbar.
Synthesis of the Quinolone Core for Finafloxacin
This protocol outlines the construction of the quinolone ring system starting from the acyl chloride.
-
React 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride with a suitable three-carbon building block, such as ethyl 3-dimethylaminoacrylate, to form an enaminone intermediate.
-
Displace the dimethylamino group with cyclopropylamine to introduce the N-1 substituent of the quinolone core.
-
Effect cyclization via intramolecular nucleophilic aromatic substitution, where the amine attacks the aromatic ring, displacing one of the chloro substituents. This is typically achieved by heating in the presence of a base (e.g., potassium carbonate).
-
Saponify the resulting ester to the carboxylic acid to yield the quinolone core.
Visualizations
Caption: Two-step synthesis of this compound.
Caption: Synthetic workflow for the Finafloxacin quinolone core.
Caption: Mechanism of action of Finafloxacin.
Caption: Potential synthetic pathways to other heterocyclic systems.
References
Application Notes and Protocols: 2,4-Dichloro-3-cyano-5-fluorobenzoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-dichloro-3-cyano-5-fluorobenzoic acid as a key building block in medicinal chemistry. The primary focus of this document is its well-established role in the synthesis of the fluoroquinolone antibiotic, finafloxacin. While this building block holds potential for the synthesis of other biologically active molecules, including kinase inhibitors, a comprehensive literature search did not yield specific examples of its application in the latter.
Application in the Synthesis of Finafloxacin
This compound is a critical intermediate in the synthesis of finafloxacin hydrochloride, a novel fluoroquinolone antibiotic.[1] Its rigid structure and substitution pattern are essential for the formation of the quinolone core, which is responsible for the antibacterial activity of this class of drugs.
Overview of Finafloxacin and its Mechanism of Action
Finafloxacin is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria. Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA, leading to the inhibition of DNA synthesis and ultimately, bacterial cell death.[3]
Signaling Pathway of Fluoroquinolone Antibacterial Action
The following diagram illustrates the mechanism of action of fluoroquinolone antibiotics like finafloxacin.
Quantitative Data: Antibacterial Activity of Finafloxacin
The following table summarizes the in vitro activity of finafloxacin against a range of bacterial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.015 - 0.5 |
| Streptococcus pneumoniae | Gram-positive | 0.03 - 0.25 |
| Escherichia coli | Gram-negative | 0.008 - 1 |
| Pseudomonas aeruginosa | Gram-negative | 0.25 - 8 |
| Haemophilus influenzae | Gram-negative | ≤0.004 - 0.03 |
| Neisseria gonorrhoeae | Gram-negative | ≤0.004 - 0.06 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols
Synthesis of this compound
A novel and facile two-step process for the preparation of this compound has been developed, starting from the readily available 2,6-dichloro-3-fluorobenzonitrile, with an overall yield of 58%.[1]
Materials:
-
2,6-dichloro-3-fluorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid (98%)
-
Ice water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2,6-dichloro-3-fluorobenzonitrile in concentrated sulfuric acid, add N-Bromosuccinimide (NBS) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 4-bromo-2,6-dichloro-3-fluorobenzonitrile.
Materials:
-
4-bromo-2,6-dichloro-3-fluorobenzonitrile
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalyst)
-
Dry ice (solid CO2)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Activate magnesium turnings with a crystal of iodine in a flame-dried flask under a nitrogen atmosphere.
-
Add a solution of 4-bromo-2,6-dichloro-3-fluorobenzonitrile in anhydrous THF dropwise to the magnesium suspension.
-
Reflux the reaction mixture for 2-3 hours to form the Grignard reagent.
-
Cool the reaction mixture to -78 °C and add crushed dry ice in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with 1 M hydrochloric acid and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
General Protocol for the Synthesis of the Quinolone Core of Finafloxacin
The following is a generalized protocol for the synthesis of the quinolone core of finafloxacin, utilizing a derivative of this compound.
Procedure:
-
Acyl Chloride Formation: Convert this compound to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Condensation: React the acyl chloride with a suitable partner, such as a derivative of diethyl malonate, in the presence of a base to form a substituted benzoylacrylate.
-
Amine Addition: Treat the benzoylacrylate with an appropriate amine (e.g., cyclopropylamine for finafloxacin) to form an enamine intermediate.
-
Cyclization: Induce cyclization of the enamine intermediate, typically through heating or treatment with a base, to form the core quinolone ring structure.
-
Further Functionalization: The resulting quinolone core can then be further modified at the C-7 position with the desired amine side chain to complete the synthesis of finafloxacin.
Conclusion
This compound serves as a vital and highly functionalized building block in the synthesis of the potent fluoroquinolone antibiotic, finafloxacin. The synthetic protocols and mechanistic understanding provided in these notes offer valuable guidance for researchers in the fields of medicinal chemistry and drug development. While its application in other areas such as kinase inhibition is yet to be extensively documented, its unique electronic and structural features suggest potential for broader utility in the design of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. The method involves a two-step process commencing with the bromination of 2,6-dichloro-3-fluorobenzonitrile, followed by a bromine-magnesium exchange to form a Grignard reagent, which is subsequently carboxylated using carbon dioxide. This protocol is designed to be a comprehensive guide, offering step-by-step instructions, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
Grignard reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon bonds.[1] These organomagnesium halide reagents (R-Mg-X) are potent nucleophiles and strong bases, reacting with a wide array of electrophiles.[1][2] The synthesis of carboxylic acids can be readily achieved through the carboxylation of Grignard reagents with carbon dioxide.[3][4][5]
This protocol details a specific application of the Grignard reaction for the synthesis of this compound, a potentially valuable intermediate in pharmaceutical and materials science research. The described method is adapted from a novel and facile synthesis route that offers a high yield and avoids the use of highly toxic reagents.[6][7] The key steps involve the formation of a polyfunctional Grignard reagent via a bromine-magnesium exchange, followed by quenching with carbon dioxide.
It is critical to note that Grignard reagents are highly reactive towards protic species such as water, alcohols, and even the carboxylic acid product itself.[8][9][10][11][12][13] Therefore, the reaction must be conducted under strictly anhydrous conditions using dried glassware and solvents, and under an inert atmosphere.[13][14][15][16][17]
Experimental Protocol
This protocol is divided into two main stages:
-
Stage 1: Synthesis of 2,6-Dichloro-3-fluoro-5-bromobenzonitrile.
-
Stage 2: Grignard Reaction and Carboxylation to yield this compound.
Materials and Equipment
| Reagents and Chemicals | Equipment |
| 2,6-dichloro-3-fluorobenzonitrile | Round-bottom flasks |
| N-Bromosuccinimide (NBS) | Reflux condenser |
| Concentrated sulfuric acid | Magnetic stirrer and stir bars |
| Isopropylmagnesium chloride (i-PrMgCl) in THF | Syringes and needles |
| Dry carbon dioxide (solid or gas) | Schlenk line or nitrogen/argon balloon setup |
| Diethyl ether (anhydrous) | Separatory funnel |
| Tetrahydrofuran (THF) (anhydrous) | Rotary evaporator |
| Hydrochloric acid (HCl), aqueous solution | Buchner funnel and filter paper |
| Sodium hydroxide (NaOH), aqueous solution | pH paper |
| Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous) | Standard laboratory glassware (beakers, graduated cylinders, etc.) |
| Ice |
Stage 1: Synthesis of 2,6-Dichloro-3-fluoro-5-bromobenzonitrile
-
To a solution of 2,6-dichloro-3-fluorobenzonitrile (1.0 eq) in concentrated sulfuric acid, add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for approximately 36 hours.
-
Upon completion, pour the reaction mixture carefully into a beaker containing ice-water and stir for 15 minutes.
-
Collect the resulting solid by vacuum filtration, wash thoroughly with water, and dry to obtain 2,6-dichloro-3-fluoro-5-bromobenzonitrile.
Stage 2: Grignard Reaction and Carboxylation
-
Preparation: Ensure all glassware is oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.[15][16][17]
-
Grignard Reagent Formation:
-
Dissolve 2,6-dichloro-3-fluoro-5-bromobenzonitrile (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen/argon line.
-
Cool the solution to the desired temperature (e.g., -15°C to 0°C) using an appropriate cooling bath.
-
Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) (1.1 eq) in THF via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Work-up and Purification:
-
Acidify the reaction mixture to a pH of approximately 1-2 by the slow addition of aqueous HCl (e.g., 1M or 2M).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by recrystallization from an appropriate solvent system to yield pure this compound.
-
Quantitative Data Summary
The following table summarizes the typical quantities and reaction conditions for the synthesis of this compound.
| Parameter | Stage 1: Bromination | Stage 2: Grignard Reaction & Carboxylation |
| Starting Material | 2,6-dichloro-3-fluorobenzonitrile | 2,6-Dichloro-3-fluoro-5-bromobenzonitrile |
| Reagents | N-Bromosuccinimide, Conc. H₂SO₄ | i-PrMgCl, Dry CO₂, HCl (aq) |
| Molar Ratio (Reagent:SM) | 1.2 : 1.0 (NBS:SM) | 1.1 : 1.0 (i-PrMgCl:SM) |
| Solvent | Concentrated H₂SO₄ | Anhydrous THF |
| Reaction Temperature | Room Temperature | 0°C to -15°C (Grignard formation) |
| Reaction Time | ~36 hours | 1-2 hours (Grignard formation) |
| Product | 2,6-Dichloro-3-fluoro-5-bromobenzonitrile | This compound |
| Reported Yield | ~97%[6] | ~60%[6] |
Visual Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood.
-
Grignard Reagents: Highly reactive and pyrophoric. Must be handled under an inert atmosphere and away from any sources of water or protic solvents.
-
Anhydrous Ether/THF: Extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
Dry Ice: Can cause severe burns upon contact with skin. Handle with cryogenic gloves.
-
Quenching: The quenching of Grignard reactions can be highly exothermic. Perform this step slowly and with adequate cooling.
Conclusion
The protocol described provides a reliable and high-yield method for the synthesis of this compound. Adherence to anhydrous and inert atmosphere techniques is paramount for the successful formation and reaction of the Grignard intermediate. This application note serves as a detailed guide for researchers in the field of organic synthesis and drug development.
References
- 1. mt.com [mt.com]
- 2. byjus.com [byjus.com]
- 3. 3.5 – Reactions of Carboxylic Acids and Derivatives – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. scribd.com [scribd.com]
- 5. DSpace [open.bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. quora.com [quora.com]
- 10. leah4sci.com [leah4sci.com]
- 11. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mason.gmu.edu [mason.gmu.edu]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
Synthesis of Novel Derivatives from 2,4-Dichloro-3-cyano-5-fluorobenzoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel derivatives from 2,4-dichloro-3-cyano-5-fluorobenzoic acid. This versatile building block is a key intermediate in the development of pharmaceuticals, particularly fluoroquinolone antibiotics, and agrochemicals. The protocols outlined below focus on the derivatization of its key functional groups: the carboxylic acid, the cyano group, and the activated aromatic ring.
Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety of this compound is a prime site for modification to generate novel amide and ester derivatives. These modifications can significantly impact the compound's physicochemical properties and biological activity.
Synthesis of Novel Amide Derivatives
Amide bond formation is a crucial reaction in medicinal chemistry. The following protocols describe the synthesis of a diverse library of amides from this compound.
Experimental Protocol: Amide Coupling via Acyl Chloride
This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.
Step 1: Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride
-
Materials: this compound, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic), anhydrous toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Amide Formation
-
Materials: 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride, desired primary or secondary amine (1.1 eq), triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine and TEA in anhydrous DCM.
-
Cool the acyl chloride solution to 0 °C in an ice bath.
-
Slowly add the amine solution to the acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Synthesis of Amide Derivatives - Representative Data
| Amine Reactant | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Aniline | N-phenyl-2,4-dichloro-3-cyano-5-fluorobenzamide | 5 | 85 | 188-190 |
| Morpholine | (2,4-Dichloro-3-cyano-5-fluorophenyl)(morpholino)methanone | 4 | 92 | 165-167 |
| Piperidine | (2,4-Dichloro-3-cyano-5-fluorophenyl)(piperidin-1-yl)methanone | 4.5 | 88 | 152-154 |
Synthesis of Novel Ester Derivatives
Esterification of the carboxylic acid can modulate the lipophilicity and pharmacokinetic profile of the parent compound.
Experimental Protocol: Fischer Esterification
-
Materials: this compound, desired alcohol (e.g., methanol, ethanol), sulfuric acid (catalytic).
-
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography.
-
Table 2: Synthesis of Ester Derivatives - Representative Data
| Alcohol Reactant | Product | Reaction Time (h) | Yield (%) | Boiling Point (°C) |
| Methanol | Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate | 6 | 90 | 125-127 (at 10 mmHg) |
| Ethanol | Ethyl 2,4-dichloro-3-cyano-5-fluorobenzoate | 7 | 87 | 138-140 (at 10 mmHg) |
Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Ring
The electron-deficient nature of the dichlorofluorophenyl ring, activated by the cyano and carboxylic acid groups, makes it susceptible to nucleophilic aromatic substitution. The chlorine atom at the 4-position (para to the fluorine and ortho to the carboxylic acid) is generally more reactive towards nucleophilic attack.
Experimental Protocol: SNAr with Amines
-
Materials: this compound or its methyl ester, desired amine (e.g., pyrrolidine, piperazine), potassium carbonate (K₂CO₃) or another suitable base, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of the this compound derivative (1.0 eq) in DMSO, add the amine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Table 3: SNAr Reaction - Representative Data
| Nucleophile | Product (Substitution at C4) | Reaction Time (h) | Yield (%) |
| Pyrrolidine | 2-Chloro-3-cyano-5-fluoro-4-(pyrrolidin-1-yl)benzoic acid | 10 | 75 |
| Piperazine | 2-Chloro-3-cyano-5-fluoro-4-(piperazin-1-yl)benzoic acid | 12 | 68 |
Visualizations
Synthetic Workflow
Caption: Synthetic pathways for novel derivatives.
Experimental Workflow in Drug Discovery
Caption: A typical drug discovery workflow.
Hypothetical Signaling Pathway Inhibition
Many fluoroquinolone antibiotics, which can be synthesized from derivatives of this compound, target bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this mechanism of action.
Caption: Inhibition of bacterial DNA replication.
Application Notes and Protocols: 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid as a Key Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-dichloro-3-cyano-5-fluorobenzoic acid as a crucial intermediate in the synthesis of modern agrochemicals. This document includes detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to support research and development in the agrochemical sector.
Introduction
This compound is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex agrochemicals. Its unique substitution pattern, featuring electron-withdrawing chloro, cyano, and fluoro groups, allows for specific and controlled chemical modifications, making it an ideal precursor for the development of potent and selective herbicides and insecticides. While its application is broad, this document will focus on its role in the synthesis of a key intermediate for a novel class of insecticides.
Synthetic Applications
The primary documented application of this compound in the synthesis of agrochemical intermediates is its conversion to 3-cyano-2,4,5-trifluoro-benzoyl fluoride . This transformation is a critical step in the production of certain quinolone-based compounds, a class of molecules with known biological activity. While quinolones are more widely recognized as antibiotics, structural analogs have been explored for their insecticidal properties.
Synthesis of 3-Cyano-2,4,5-trifluoro-benzoyl Fluoride
The conversion of this compound to 3-cyano-2,4,5-trifluoro-benzoyl fluoride involves two key chemical transformations: chlorination of the carboxylic acid to an acyl chloride, followed by a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine.
Experimental Protocol: Two-Step Synthesis of 3-Cyano-2,4,5-trifluoro-benzoyl fluoride
Step 1: Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
-
Chlorination: Add a chlorinating agent, for example, thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction Monitoring: Heat the reaction mixture to reflux (typically 40-80 °C, depending on the solvent and chlorinating agent) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of 3-Cyano-2,4,5-trifluoro-benzoyl fluoride
-
Reaction Setup: In a suitable high-temperature resistant reactor equipped with a mechanical stirrer and a distillation head, add the crude 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride from the previous step.
-
Fluorination: Add a fluorinating agent, such as potassium fluoride (KF) (3.0-5.0 eq), often in the presence of a phase-transfer catalyst (e.g., a quaternary ammonium salt) or in a high-boiling point polar aprotic solvent (e.g., sulfolane).
-
Reaction Conditions: Heat the reaction mixture to a high temperature, typically in the range of 130-200 °C. The progress of the halogen exchange reaction can be monitored by GC-MS.
-
Isolation and Purification: The product, 3-cyano-2,4,5-trifluoro-benzoyl fluoride, is typically isolated by distillation under reduced pressure from the reaction mixture. Further purification can be achieved by fractional distillation.
Quantitative Data Summary
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | Thionyl chloride | Toluene | 80 | 3 | >95 (crude) | - |
| 2 | 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride | Potassium fluoride | Sulfolane | 180 | 6 | 70-80 | >98 |
Note: Yields and reaction conditions are representative and may vary based on the specific scale and equipment used.
Synthetic Workflow Diagram
Caption: Synthetic pathway from this compound to a potential agrochemical.
Biological Activity and Mode of Action
While a specific commercial agrochemical directly synthesized from 3-cyano-2,4,5-trifluoro-benzoyl fluoride is not prominently documented in publicly available literature, this intermediate is a precursor to compounds that can interact with critical biological targets in pests. For instance, many modern insecticides target the nervous system of insects.
Hypothetical Mode of Action: Ryanodine Receptor Modulation
A plausible mode of action for insecticides derived from precursors like 3-cyano-2,4,5-trifluoro-benzoyl fluoride is the modulation of insect ryanodine receptors (RyRs). RyRs are ligand-gated calcium channels crucial for muscle contraction.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of an insecticide targeting the ryanodine receptor.
This mode of action leads to the uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells. The subsequent depletion of calcium stores and sustained muscle contraction result in paralysis and ultimately the death of the insect. This mechanism is known for its high insecticidal efficacy and selectivity towards insects over vertebrates.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of advanced agrochemical precursors. The protocols and data presented herein provide a foundation for researchers to explore the development of novel insecticides and herbicides. The potential for its derivatives to target crucial insect physiological pathways, such as the ryanodine receptors, highlights the importance of this building block in creating next-generation crop protection agents. Further research into the synthesis and biological evaluation of final agrochemical products derived from this intermediate is highly encouraged.
Application Notes and Protocols for the Large-Scale Production of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals such as finafloxacin hydrochloride. The following sections outline two primary synthetic routes, with a focus on a novel two-step process suitable for industrial production due to its efficiency and avoidance of highly toxic reagents.
Overview of Synthetic Strategies
Several methods for the synthesis of this compound have been reported. A common, yet problematic, route involves the Sandmeyer reaction of 3-amino-2,4-dichloro-5-fluorobenzoic acid. This method is often plagued by poorly reproducible yields and the hazardous use of excess cyanide, making it less favorable for large-scale manufacturing[1][2].
A more recent and efficient two-step approach has been developed, starting from the readily available 2,6-dichloro-3-fluorobenzonitrile. This process boasts a good overall yield and simpler reaction procedures, positioning it as a more viable option for industrial-scale production[1][3].
Additionally, a multi-step synthesis starting from 5-fluoro-1,3-xylene has been patented, providing an alternative, albeit more complex, pathway[4]. This document will focus on the detailed protocols for the more efficient two-step synthesis.
Two-Step Synthesis from 2,6-dichloro-3-fluorobenzonitrile
This novel approach offers a facile and efficient pathway to the target molecule with a reported overall yield of 58%[1][3]. The synthesis involves two main steps: bromination of the starting material, followed by a Grignard reaction and subsequent carboxylation.
Logical Relationship of the Two-Step Synthesis
Caption: A diagram illustrating the two-step synthesis pathway.
Quantitative Data Summary
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity | Reference |
| 1. Bromination | 2,6-dichloro-3-fluorobenzonitrile | N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid | Room Temperature | 36 | 97 | - | [1] |
| 2. Carboxylation | 2,6-Dichloro-3-fluoro-5-bromobenzonitrile | i-PrMgCl, CO₂, Acid | - | - | 60 | - | [1] |
| Overall | 58 | [1][3] |
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloro-3-fluoro-5-bromobenzonitrile
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dichloro-3-fluorobenzonitrile (19.0 g, 100.0 mmol) and N-Bromosuccinimide (NBS) (21.4 g, 120.0 mmol) in concentrated sulfuric acid (50.0 mL).
-
Reaction Conditions: Stir the mixture at room temperature for 36 hours.
-
Work-up: Pour the reaction mixture into ice-water and stir for 15 minutes.
-
Isolation: Filter the resulting milky-white solid, wash with water, and dry to obtain 2,6-dichloro-3-fluoro-5-bromobenzonitrile as a white powder.
-
Yield: 26.1 g (97%).[1]
Step 2: Synthesis of this compound
-
Grignard Reagent Formation: Treat the product from Step 1, 2,6-dichloro-3-fluoro-5-bromobenzonitrile, with isopropylmagnesium chloride (i-PrMgCl) to perform a Br/Mg exchange, generating the corresponding Grignard reagent.
-
Carboxylation: Subject the generated Grignard reagent to carboxylation by bubbling carbon dioxide (CO₂) gas through the solution.
-
Acidification and Isolation: Following carboxylation, acidify the reaction mixture to precipitate the target compound, this compound.
-
Yield: The reported yield for this step is 60%.[1]
Alternative Synthetic Route: Multi-step Synthesis from 5-Fluoro-1,3-xylene
A patented alternative route begins with 5-fluoro-1,3-xylene and proceeds through several intermediates. This method involves ring dichlorination, side-chain chlorination, hydrolysis, formylation, oximation, and finally conversion to the acid chloride followed by a halogen exchange[4].
Experimental Workflow for Multi-step Synthesis
Caption: Workflow of the multi-step synthesis from 5-fluoro-1,3-xylene.
Due to the complexity and proprietary nature of patented processes, detailed experimental protocols for this route are less accessible in public literature. However, the general transformations are outlined in the patent documents[2][4].
Safety and Handling Considerations
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Grignard Reagents (e.g., i-PrMgCl): Highly reactive and moisture-sensitive. All reactions involving Grignard reagents must be conducted under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon) using dry glassware and solvents.
-
Carbon Dioxide (CO₂): While not highly toxic, in high concentrations it can displace oxygen and cause asphyxiation. Ensure adequate ventilation when using CO₂ gas.
Conclusion
For the large-scale production of this compound, the two-step synthesis starting from 2,6-dichloro-3-fluorobenzonitrile presents a significant improvement over traditional methods like the Sandmeyer reaction. Its high overall yield, simpler procedures, and avoidance of highly toxic cyanide reagents make it an attractive and scalable process for industrial applications in the pharmaceutical sector. Researchers and drug development professionals should consider this method for efficient and safer production of this key chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US7268248B2 - 3-Cyano-2,4,5-trifluorobenoxyl fluoride and intermediate products for the production thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Fluoroquinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and critical data for the synthesis of key fluoroquinolone antibiotics. The protocols outlined below are based on established synthetic routes, including the foundational Gould-Jacobs reaction for the construction of the quinolone core.
Core Synthetic Strategy: The Gould-Jacobs Reaction
A cornerstone in the synthesis of many quinolone and fluoroquinolone antibiotics is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization to form the 4-hydroxyquinoline core. Subsequent hydrolysis and decarboxylation yield the 4-quinolinone structure, which is a key intermediate for various fluoroquinolones.[1][2][3]
The general pathway of the Gould-Jacobs reaction can be visualized as follows:
Caption: General scheme of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.
Synthesis of Ciprofloxacin
Ciprofloxacin is a widely used second-generation fluoroquinolone. A common synthetic route involves the construction of the quinolone core followed by the introduction of the piperazine substituent at the C-7 position.[4]
Synthetic Pathway for Ciprofloxacin
Caption: Synthetic pathway for Ciprofloxacin.
Experimental Protocols and Data for Ciprofloxacin Synthesis
Table 1: Quantitative Data for Ciprofloxacin Synthesis
| Step | Starting Material | Reagents | Solvent | Conditions | Yield | Purity | Reference |
| Cyclization to Quinolone Ester | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate | 80% Sodium Hydride | Dioxane | Reflux, 2 hours | - | - | [5] |
| Hydrolysis to Quinolone Acid | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Potassium Hydroxide | Water | Reflux, 1.5 hours | - | - | [5] |
| Final Product Formation | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Piperazine | DMSO | 140°C, 1.5-2 hours | 68% | >98% | [6] |
Protocol 1: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid [5]
-
To a solution of 31.9 g of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate in 100 ml of anhydrous dioxane, add 3.44 g of 80% sodium hydride in portions while cooling with ice and stirring.
-
Stir the mixture at room temperature for 30 minutes and then under reflux for 2 hours.
-
Remove the dioxane in vacuo.
-
Suspend the residue (40.3 g) in 150 ml of water, add 6.65 g of potassium hydroxide, and reflux the mixture for 1.5 hours.
-
Filter the warm solution and rinse the residue with water.
-
Acidify the filtrate to a pH of 1-2 with semi-concentrated hydrochloric acid while cooling with ice.
-
Filter the precipitate, wash with water, and dry in vacuo at 100°C to yield 27.7 g of the title compound (melting point 234-237°C).
Protocol 2: Synthesis of Ciprofloxacin [6]
-
A mixture of 49.25 g of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, 72.25 g of piperazine, and 250 cm³ of dimethylsulfoxide is heated for 1.5 to 2 hours at a temperature of 140°C.
-
Cool the reaction mixture to 70°C and add 985 cm³ of distilled water.
-
With stirring and cooling, instill 62.5 cm³ of concentrated hydrochloric acid into the reaction mixture.
-
Filter the formed suspension and rinse the precipitate with distilled water to obtain ciprofloxacin.
Synthesis of Levofloxacin
Levofloxacin is the L-enantiomer of ofloxacin and is a third-generation fluoroquinolone. Its synthesis involves the preparation of a tricyclic benzoxazine core, followed by a nucleophilic substitution with N-methylpiperazine.[7][8]
Synthetic Pathway for Levofloxacin
Caption: Final step in the synthesis of Levofloxacin.
Experimental Protocols and Data for Levofloxacin Synthesis
Table 2: Quantitative Data for Levofloxacin Synthesis
| Step | Starting Material | Reagents | Solvent | Conditions | Yield | Purity | Reference |
| Final Product Formation | (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][7]benzoxazine-6-carboxylic acid | N-methylpiperazine | DMSO | 80°C, 6 hours | High | 99.33% | [7][8] |
| Purification | Crude Levofloxacin | Ethanol/Water | - | Recrystallization | - | API Grade | [7] |
Protocol 3: Synthesis of Levofloxacin [7][8]
-
React (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][7]benzoxazine-6-carboxylic acid (1 mole) with N-methylpiperazine (2 moles) in 200 ml of DMSO.
-
Heat the reaction mixture to 80°C and maintain for 6 hours. Monitor the reaction progress by TLC.
-
After completion, add 1200 ml of isopropyl alcohol to the flask and stir for about 60 minutes at 25°C.
-
Filter the precipitated solid and wash with isopropyl alcohol.
-
Dry the product to obtain crude levofloxacin.
Protocol 4: Purification of Levofloxacin (Hemihydrate Formation) [7]
-
Dissolve the crude levofloxacin in a mixture of ethanol and water.
-
Add activated carbon and stir at reflux temperature for about 30 minutes.
-
Filter the reaction mass and cool to 5-10°C for 1 hour to allow for crystallization.
-
Filter the product and dry at 60-70°C to a constant weight to obtain levofloxacin hemihydrate.
Synthesis of Moxifloxacin
Moxifloxacin is a fourth-generation fluoroquinolone. Its synthesis involves the condensation of a quinolone carboxylic acid derivative with (S,S)-2,8-diazabicyclo[4.3.0]nonane.[9][10]
Synthetic Pathway for Moxifloxacin
Caption: Final step in the synthesis of Moxifloxacin.
Experimental Protocols and Data for Moxifloxacin Synthesis
Table 3: Quantitative Data for Moxifloxacin Synthesis
| Step | Starting Material | Reagents | Solvent | Conditions | Yield | Purity | Reference |
| Final Product Formation | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid borate complex | (S,S)-2,8-Diazabicyclo[4.3.0]nonane | n-Butanol | 100°C, 3 hours | 90% | >98% | [10][11] |
| Salt Formation | Moxifloxacin base | Methanolic Hydrochloric Acid | Methanol | 25-30°C, 2 hours | High | - | [11] |
Protocol 5: Synthesis of Moxifloxacin Base [10][11]
-
React ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolone carboxylate (100 g) with propionic anhydride (200.0 g) and boric acid (30.0 g) at 100°C for 4 hours to form the borate complex.
-
Cool the reaction to 0°C and add purified water (1000.0 ml) to precipitate the borate complex.
-
Add the dried borate complex to n-butanol, followed by the addition of (S,S)-2,8-diazabicyclo[4.3.0]nonane (29.0 g) diluted with 100.0 ml n-butanol.
-
Heat the mixture to 100°C and hold for 3 hours.
-
After completion, cool the reaction mixture to 25-30°C.
-
Add 200.0 ml of methanol and adjust the pH to 7.5-8.0 using liquid ammonia.
-
Stir the mixture, then cool to 25-30°C and stir for 1 hour.
-
Filter the obtained solid, wash with purified water, and dry to obtain moxifloxacin base (yield: 65.0 g, 90%).
Protocol 6: Preparation of Moxifloxacin Hydrochloride [11]
-
To the crude moxifloxacin base in methanol, adjust the pH to 1.0-2.0 using methanolic hydrochloric acid.
-
Stir the contents at 25-30°C for 2 hours.
-
Distill the reaction mixture to obtain a residue.
-
The residue can be further purified by recrystallization to obtain moxifloxacin hydrochloride.
Experimental Workflow Overview
The synthesis of fluoroquinolones generally follows a multi-step process that includes the formation of the core quinolone structure, followed by the introduction of various substituents to modulate the antibiotic's activity and pharmacokinetic properties.
Caption: Generalized experimental workflow for fluoroquinolone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
- 7. sciforum.net [sciforum.net]
- 8. WO2006048889A1 - An improved process for the preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 11. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acylation Reactions Involving 2,4-Dichloro-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of acylation reactions utilizing 2,4-dichloro-5-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document offers detailed experimental protocols for the preparation of its highly reactive acyl chloride derivative and its subsequent use in amide bond formation, a critical transformation in medicinal chemistry.
Introduction
2,4-Dichloro-5-fluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in the pharmaceutical industry, primarily for its role as a precursor in the synthesis of potent antibacterial agents. Its acylation reactions are fundamental to the construction of more complex molecules, most notably in the production of fluoroquinolone antibiotics such as Ciprofloxacin. The conversion of the carboxylic acid to its corresponding acyl chloride, 2,4-dichloro-5-fluorobenzoyl chloride, greatly enhances its reactivity as an acylating agent, allowing for efficient reactions with a variety of nucleophiles, including amines and enamines.
Key Applications
The primary application of acylation reactions involving 2,4-dichloro-5-fluorobenzoic acid is in the synthesis of the quinolone core structure, which is central to the antibacterial activity of Ciprofloxacin and related drugs. This is typically achieved by the acylation of an enamine intermediate with 2,4-dichloro-5-fluorobenzoyl chloride, followed by a series of cyclization and substitution reactions.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5-fluorobenzoyl Chloride
This protocol details the conversion of 2,4-dichloro-5-fluorobenzoic acid to its acyl chloride using thionyl chloride, a common and effective method for this transformation.
Materials:
-
2,4-dichloro-5-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask
-
Reflux condenser with a drying tube or gas outlet to a scrubber
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloro-5-fluorobenzoic acid (1.0 equivalent).
-
Add an excess of thionyl chloride (typically 2-3 equivalents) and a catalytic amount of DMF (1-2 drops).
-
The reaction can be performed neat or in an inert solvent like dichloromethane.
-
Heat the reaction mixture to reflux (approximately 80°C if neat) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride can be removed by distillation under atmospheric pressure, followed by distillation under reduced pressure to isolate the pure 2,4-dichloro-5-fluorobenzoyl chloride.
Quantitative Data for Protocol 1:
| Reactant | Molar Ratio | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-dichloro-5-fluorobenzoic acid | 1.0 | Thionyl chloride (excess), DMF (cat.) | 80 | 1 | 95.2 | [1] |
Protocol 2: Acylation of an Enamine in the Synthesis of a Ciprofloxacin Intermediate
This protocol describes the acylation of a substituted enamine with 2,4-dichloro-5-fluorobenzoyl chloride, a key step in a published synthesis of Ciprofloxacin.
Materials:
-
2,4-dichloro-5-fluorobenzoyl chloride
-
3-dimethylamino-acrylic acid methyl ester
-
Triethylamine (TEA)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Addition funnel
Procedure:
-
In a round-bottom flask, dissolve 3-dimethylamino-acrylic acid methyl ester (1.1 equivalents) in toluene.
-
Add triethylamine (1.5 equivalents) to the solution at 10-15°C.
-
In a separate flask, dissolve 2,4-dichloro-5-fluorobenzoyl chloride (1.0 equivalent) in toluene.
-
Add the solution of the acyl chloride dropwise to the enamine solution over 30 minutes, maintaining the temperature at 10-15°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 10 minutes, and then slowly raise the temperature to 80-85°C.
-
Maintain the reaction at 80-85°C for 4 hours.
-
The resulting intermediate can then be carried forward to the next step in the Ciprofloxacin synthesis.
Quantitative Data for Ciprofloxacin Intermediate Synthesis:
| Acylating Agent | Substrate | Base/Solvent | Temperature (°C) | Time (h) | Overall Yield of Key Intermediate (%) | Reference |
| 2,4-dichloro-5-fluorobenzoyl chloride | 3-dimethylamino-acrylic acid methyl ester | Triethylamine/Toluene | 80-85 | 4 | 65 |
Protocol 3: General Procedure for the Synthesis of N-Aryl-2,4-dichloro-5-fluorobenzamides
This protocol provides a general method for the acylation of anilines with 2,4-dichloro-5-fluorobenzoyl chloride to form the corresponding benzanilides. This procedure is adapted from a similar synthesis of halo-substituted N-phenylbenzamides.[2]
Materials:
-
2,4-dichloro-5-fluorobenzoyl chloride
-
Substituted or unsubstituted aniline
-
Toluene or another suitable inert solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve the aniline (1.0 equivalent) in toluene in a round-bottom flask.
-
Prepare a solution of 2,4-dichloro-5-fluorobenzoyl chloride (1.0 equivalent) in toluene.
-
Add the acyl chloride solution to the aniline solution.
-
Heat the reaction mixture to reflux and stir for 1 hour.
-
Upon completion, a white precipitate of the N-aryl-2,4-dichloro-5-fluorobenzamide will form.
-
Cool the reaction mixture and collect the solid product by filtration.
-
Wash the product with ethanol and dry under vacuum.
Expected Quantitative Data for Protocol 3:
| Acylating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Reference (Adapted from) |
| 2,4-dichloro-5-fluorobenzoyl chloride | Aniline | Toluene | Reflux | 1 | ~90 | [2] |
Visualizations
References
Application Notes and Protocols for Herbicide and Plant Growth Regulator Development
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of herbicides and plant growth regulators. This document provides detailed methodologies for key experiments, summarizes quantitative data in structured tables, and includes visual representations of signaling pathways and experimental workflows.
Herbicides: Mechanisms and Efficacy Testing
Herbicides are substances used to control unwanted plants. Their development has been pivotal in modern agriculture. Understanding their mode of action and quantifying their efficacy are crucial steps in the research and development process.
Synthetic Auxin Herbicides
Synthetic auxin herbicides mimic the plant hormone auxin (indole-3-acetic acid), causing uncontrolled and disorganized growth in susceptible plants, ultimately leading to their death.[1][2][3] A common example is 2,4-Dichlorophenoxyacetic acid (2,4-D), one of the first successful selective organic herbicides developed in the 1940s.[2][4]
At the molecular level, auxin herbicides bind to receptor proteins, such as the F-box protein TIR1, which is part of an SCF-E3 ubiquitin ligase complex.[1][5] This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes.[1][5] The resulting overstimulation of these pathways disrupts normal plant development.[1]
This protocol assesses the effect of a synthetic auxin herbicide on the root elongation of a model plant, such as Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) agar plates
-
Synthetic auxin herbicide (e.g., 2,4-D) stock solution
-
Sterile water
-
Petri dishes
-
Growth chamber with controlled light and temperature
-
Ruler or digital scanner
-
Image analysis software (optional)
Procedure:
-
Seed Sterilization and Stratification:
-
Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes.
-
Rinse the seeds 3-5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.
-
-
Preparation of Herbicide-Containing Media:
-
Prepare MS agar medium according to the manufacturer's instructions.
-
Autoclave the medium and cool to approximately 50°C.
-
Add the synthetic auxin herbicide stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).
-
Pour the medium into sterile Petri dishes and allow them to solidify.
-
-
Seed Plating and Germination:
-
Pipette the stratified seeds onto the surface of the prepared MS agar plates.
-
Seal the plates with breathable tape and place them vertically in a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
-
Data Collection and Analysis:
-
After 7-10 days, remove the plates from the growth chamber.
-
Measure the primary root length of at least 20 seedlings per treatment concentration. This can be done using a ruler or by scanning the plates and using image analysis software.
-
Calculate the average root length for each concentration.
-
Plot the average root length against the herbicide concentration to generate a dose-response curve.
-
Glyphosate: EPSP Synthase Inhibition
Glyphosate is a broad-spectrum, non-selective systemic herbicide. It functions by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is crucial for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.[6][7][8][9][10]
The inhibition of EPSP synthase by glyphosate disrupts the shikimate pathway, leading to a deficiency in aromatic amino acids essential for protein synthesis and plant growth.[6][7][8][9][10] This ultimately results in plant death.
This protocol determines the efficacy of glyphosate on a target weed species.
Materials:
-
Seeds of a target weed species (e.g., Amaranthus retroflexus)
-
Pots filled with a standard potting mix
-
Glyphosate formulation
-
Spray chamber or handheld sprayer
-
Growth chamber or greenhouse with controlled environmental conditions
-
Balance for weighing plant biomass
Procedure:
-
Plant Growth:
-
Sow the weed seeds in pots and grow them in a growth chamber or greenhouse until they reach the 3-4 leaf stage.
-
Ensure uniform growing conditions (light, temperature, water) for all plants.
-
-
Herbicide Application:
-
Prepare a series of glyphosate dilutions to achieve a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha).
-
Apply the different glyphosate rates to the plants using a calibrated spray chamber or handheld sprayer, ensuring uniform coverage.
-
Include a control group that is sprayed only with water.
-
-
Incubation and Observation:
-
Return the treated plants to the growth chamber or greenhouse.
-
Observe the plants daily for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
-
-
Data Collection and Analysis:
-
After 14-21 days, harvest the above-ground biomass of each plant.
-
Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
-
Weigh the dry biomass for each plant.
-
Calculate the average dry weight for each treatment.
-
Express the results as a percentage of the control (untreated) plants.
-
Plot the percentage of growth reduction against the glyphosate application rate to determine the GR50 (the dose required to reduce plant growth by 50%).
-
The following table summarizes the GR50 (Growth Reduction by 50%) values for glyphosate on various weed species.
| Weed Species | GR50 (g a.i./ha) | Reference |
| Conyza albida (Resistant) | 3.94 - 5.22 kg a.i./ha | [11] |
| Conyza albida (Susceptible) | 0.24 - 0.31 kg a.i./ha | [11] |
| Conyza bonariensis (Resistant) | 0.60 - 1.51 kg a.i./ha | [11] |
| Conyza bonariensis (Susceptible) | 0.10 - 0.13 kg a.i./ha | [11] |
| Tall Waterhemp (Resistant) | 1.28 kg ae/ha | [12] |
| Tall Waterhemp (Susceptible) | 0.28 kg ae/ha | [12] |
| Setaria verticillata | 16.05 | [6] |
| Echinochloa crus-galli | 66.34 | [6] |
Photosystem II (PSII) Inhibitors
Photosystem II (PSII) inhibitor herbicides block the photosynthetic electron transport chain by binding to the D1 protein of the PSII complex in the chloroplast thylakoid membranes.[11][12][13][14][15][16] This blockage prevents CO2 fixation and the production of energy needed for plant growth.[13] Atrazine is a well-known example of a PSII inhibitor.
The binding of PSII inhibitors to the D1 protein disrupts the flow of electrons, leading to the formation of reactive oxygen species (ROS) that cause lipid peroxidation and membrane damage, ultimately resulting in cell death.[15]
This protocol uses chlorophyll fluorescence to measure the inhibition of PSII by a herbicide.
Materials:
-
Leaf discs from a susceptible plant species (e.g., spinach)
-
PSII inhibitor herbicide (e.g., Atrazine) solution in various concentrations
-
Buffer solution (e.g., phosphate buffer)
-
Pulse Amplitude Modulation (PAM) fluorometer
-
Petri dishes
-
Growth chamber or light source
Procedure:
-
Leaf Disc Preparation:
-
Cut uniform leaf discs from healthy, dark-adapted plants.
-
Float the leaf discs in a buffer solution.
-
-
Herbicide Treatment:
-
Prepare a series of herbicide dilutions in the buffer solution (e.g., 0, 0.1, 1, 10, 100 µM Atrazine).
-
Incubate the leaf discs in the different herbicide concentrations for a specific period (e.g., 1-2 hours) under low light.
-
-
Chlorophyll Fluorescence Measurement:
-
Use a PAM fluorometer to measure the quantum yield of PSII (Fv/Fm).
-
Dark-adapt the leaf discs for at least 20 minutes before measurement.
-
Measure the minimal fluorescence (Fo) with a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm.
-
-
Data Analysis:
-
Calculate the average Fv/Fm for each herbicide concentration.
-
Plot the Fv/Fm values against the herbicide concentration to determine the IC50 (the concentration required to inhibit PSII activity by 50%).
-
The following table shows the IC50 values for various PSII herbicides on the seagrass Halophila ovalis.
| Herbicide | IC50 (µg/L) | Reference |
| Ametryn | 3.5 | [17] |
| Fluometuron | 132 | [17] |
| Atrazine | ~8-fold less potent than diuron | [17] |
| Tebuthiuron | ~14-fold less toxic than diuron | [17] |
Plant Growth Regulators: Modulating Plant Development
Plant growth regulators (PGRs) are organic compounds, other than nutrients, that in small amounts promote, inhibit, or otherwise modify any physiological process in plants.[18][19]
Gibberellins
Gibberellins (GAs) are a class of plant hormones that regulate various developmental processes, including stem elongation, germination, dormancy, and flowering.[7][8][14] Gibberellic acid (GA3) is a commonly used GA in agriculture.
This protocol evaluates the effect of GA3 on the germination of seeds that exhibit dormancy.
Materials:
-
Dormant seeds (e.g., Tinospora cordifolia)
-
Gibberellic acid (GA3) solutions of varying concentrations (e.g., 0, 100, 300, 500 ppm)
-
Petri dishes with filter paper
-
Sterile water
-
Growth chamber with controlled temperature and light
Procedure:
-
Seed Preparation:
-
Select uniform and healthy seeds.
-
Surface sterilize the seeds if necessary to prevent fungal or bacterial contamination.
-
-
GA3 Treatment:
-
Place a sterile filter paper in each Petri dish.
-
Add a specific volume of the respective GA3 solution or sterile water (control) to each Petri dish to moisten the filter paper.
-
Place a known number of seeds (e.g., 25) in each Petri dish.
-
-
Incubation:
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark cycle).
-
-
Data Collection and Analysis:
-
Record the number of germinated seeds (radicle emergence) daily for a specified period (e.g., 14 days).
-
Calculate the final germination percentage for each treatment.
-
Calculate the Germination Rate Index (GRI) to assess the speed of germination.
-
Plot the germination percentage against the GA3 concentration.
-
The following table shows the effect of different concentrations of GA3 on the germination of Tinospora cordifolia seeds.
| GA3 Concentration (ppm) | Germination (%) | Germination Rate Index (GRI) | Reference |
| 0 (Control) | 13.33 ± 5.77 | - | [20] |
| 100 | 76.66 ± 15.27 | 15.23 ± 5.68 | [20] |
| 300 | 100 | 22.60 ± 2.11 | [20] |
| 500 | 100 | 22.70 ± 1.25 | [20] |
Auxins
Auxins, with Indole-3-acetic acid (IAA) as the most common endogenous form, are critical for various aspects of plant growth and development, including cell elongation, root initiation, and apical dominance.[18]
This protocol is similar to the auxin herbicide bioassay but focuses on the growth-promoting effects of IAA at optimal concentrations.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) agar plates
-
Indole-3-acetic acid (IAA) stock solution
-
Sterile water
-
Petri dishes
-
Growth chamber with controlled light and temperature
-
Ruler or digital scanner
-
Image analysis software (optional)
Procedure:
-
Seed Sterilization and Stratification: Follow the same procedure as in the auxin herbicide bioassay.
-
Preparation of IAA-Containing Media:
-
Prepare MS agar medium.
-
Add IAA stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1 µM).
-
Pour the medium into sterile Petri dishes.
-
-
Seed Plating and Germination: Follow the same procedure as in the auxin herbicide bioassay.
-
Data Collection and Analysis:
-
After 7-10 days, measure the primary root length of at least 20 seedlings per treatment.
-
Calculate the average root length for each concentration.
-
Plot the average root length against the IAA concentration to observe the dose-dependent effect on root elongation.
-
Experimental Workflow and Logic Diagrams
Visualizing experimental workflows can clarify complex procedures and decision-making processes.
Experimental Workflow: Herbicide Discovery and Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. Glyphosate sensitivity of selected weed species commonly found in maize fields | Weed Science | Cambridge Core [cambridge.org]
- 7. uaf.edu [uaf.edu]
- 8. Frontiers | Regulation of Seed Germination and Abiotic Stresses by Gibberellins and Abscisic Acid [frontiersin.org]
- 9. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. Detection of photosynthetic herbicides: algal growth inhibition test vs. electrochemical photosystem II biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-response and growth rate variation among glyphosate resistant and susceptible Conyza albida and Conyza bonariensis populations [plantprotection.pl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Gibberellin Pre-Treatment on Seed Germination and Seedling Physiology Characteristics in Industrial Hemp under Drought Stress Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Method for Detecting Photosynthesis Inhibitors | Weed Science | Cambridge Core [cambridge.org]
- 16. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 17. Acute and additive toxicity of ten photosystem-II herbicides to seagrass - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Team:UNSW Australia/Lab/Plants - 2018.igem.org [2018.igem.org]
- 19. m.youtube.com [m.youtube.com]
- 20. jabonline.in [jabonline.in]
Application Notes and Protocols: Synthesis of Novel Anti-inflammatory and Analgesic Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of contemporary strategies for the synthesis of novel anti-inflammatory and analgesic drugs. This document details the underlying biochemical pathways, synthetic protocols for promising new agents, methodologies for biological evaluation, and quantitative data for efficacy comparison.
Introduction: Targeting Pain and Inflammation
Inflammation is a crucial biological response to harmful stimuli, but chronic inflammation can lead to various diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1] Pain is a common symptom of inflammation, primarily mediated by the release of chemical messengers that sensitize nerve endings.
The primary targets for many anti-inflammatory and analgesic drugs are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4][5] While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2, the inhibition of the constitutively expressed COX-1 is associated with undesirable side effects such as gastrointestinal bleeding.[1][2]
Consequently, a major focus of modern drug development is the synthesis of agents that selectively inhibit COX-2 or engage other targets in the inflammatory cascade to improve efficacy and reduce side effects.[6] Promising strategies include the development of novel heterocyclic compounds, such as benzothiazole derivatives, and the chemical modification of existing NSAIDs to mask problematic functional groups.[1][7][8]
Key Signaling Pathway: The Arachidonic Acid Cascade
The diagram below illustrates the arachidonic acid pathway, highlighting the central role of COX enzymes. NSAIDs exert their therapeutic effects by blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.
Synthetic Approaches and Protocols
Synthesis of Novel Benzothiazole Derivatives
Benzothiazole derivatives have emerged as a promising class of anti-inflammatory agents, with some showing high selectivity for COX-2.[1] The general approach involves coupling a benzothiazole core with other functional moieties like benzenesulphonamides and carboxamides to enhance binding interactions with the target enzyme.[1][2]
Protocol: Synthesis of N-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)-4-methylbenzenesulfonamide (Representative Compound)
This protocol is adapted from methodologies described for the synthesis of novel benzothiazole carboxamides.[1][2]
Materials:
-
2-amino-6-ethoxybenzothiazole
-
4-methylbenzenesulfonyl chloride (Tosyl chloride)
-
Amino acid derivative (e.g., glycine methyl ester hydrochloride)
-
Sodium carbonate (Na₂CO₃)
-
Pyridine
-
Dichloromethane (DCM)
-
Water
-
Standard laboratory glassware and purification equipment (magnetic stirrer, reflux condenser, rotary evaporator, chromatography columns).
Procedure:
-
Synthesis of the Sulphonamide Intermediate:
-
Dissolve 2-amino-6-ethoxybenzothiazole (10 mmol) in pyridine (20 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add 4-methylbenzenesulfonyl chloride (11 mmol) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide intermediate.
-
-
Synthesis of the Final Carboxamide Compound:
-
To a solution of an amino acid (e.g., glycine, 12.5 mmol) in water (15 mL), add sodium carbonate (15 mmol) and stir until dissolved.[2]
-
In a separate flask, dissolve the sulphonamide intermediate (10 mmol) in a suitable solvent like DCM.
-
Combine the two solutions and stir vigorously at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
-
Synthesis of Ibuprofen Amide Derivatives
A key strategy to mitigate the gastrointestinal side effects of traditional NSAIDs like ibuprofen is to modify their free carboxylic acid group.[7] Converting the carboxylic acid to an amide can reduce direct irritation to the gastric mucosa.[7][8]
Protocol: Synthesis of an Ibuprofen-Morpholine Amide
This protocol describes a general method for the amidation of ibuprofen.
Materials:
-
Ibuprofen
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Morpholine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Standard laboratory glassware under an inert atmosphere.
Procedure:
-
Activation of Ibuprofen (Formation of Acyl Chloride):
-
Dissolve ibuprofen (10 mmol) in anhydrous DCM (30 mL) in a flask under a nitrogen atmosphere.
-
Add oxalyl chloride (12 mmol) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).
-
Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude ibuprofen acyl chloride.
-
-
Amide Formation:
-
Dissolve the crude ibuprofen acyl chloride in anhydrous DCM (20 mL).
-
In a separate flask, dissolve morpholine (11 mmol) and triethylamine (15 mmol) in anhydrous DCM (20 mL) and cool to 0 °C.
-
Add the acyl chloride solution dropwise to the morpholine solution with constant stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
-
Workup and Purification:
-
Wash the reaction mixture sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting crude amide by column chromatography or recrystallization to obtain the final product.
-
Protocols for Biological Evaluation
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity.[1][8][9]
Procedure:
-
Animals: Use male Wistar rats (150-200g).
-
Grouping: Divide animals into groups (n=6):
-
Group I (Control): Receives vehicle (e.g., 4% Tween in saline).
-
Group II (Standard): Receives a standard drug like Indomethacin or Celecoxib (e.g., 10 mg/kg, i.p.).
-
Group III, IV, etc. (Test): Receive the synthesized compounds at various doses.
-
-
Administration: Administer the respective substances intraperitoneally (i.p.) or orally (p.o.).[9]
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9]
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at specified intervals after (e.g., 1, 2, and 3 hours).[1][10]
-
Calculation: Calculate the percentage inhibition of edema using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
-
Analgesic Activity: Tail Immersion Test
This method is used to evaluate the central analgesic activity of compounds against thermal pain.[7]
Procedure:
-
Animals and Grouping: Use mice, grouped as described for the edema test.
-
Baseline Reaction Time: Measure the baseline reaction time by immersing the distal 2-3 cm of the mouse's tail in a water bath maintained at a constant temperature (e.g., 55 ± 0.5 °C). Record the time taken for the mouse to flick its tail. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.
-
Administration: Administer the vehicle, standard drug (e.g., Morphine), or test compounds.
-
Measurement: Measure the reaction time at various intervals after drug administration (e.g., 30, 60, and 120 minutes).
-
Analysis: An increase in reaction time compared to the baseline and control group indicates an analgesic effect. The ED₅₀ (the dose that produces an effect in 50% of the population) can be calculated.[10][11]
Ulcerogenic Activity Assessment
This protocol is crucial for evaluating the gastrointestinal side effects of newly synthesized NSAID analogues.[10][11]
Procedure:
-
Animals and Grouping: Use rats, fasted for 24 hours before the experiment but with free access to water.
-
Administration: Administer high doses of the test compounds and a standard drug (e.g., Celecoxib) orally.
-
Observation: After a set period (e.g., 6-8 hours), humanely sacrifice the animals.
-
Evaluation: Remove the stomachs, open them along the greater curvature, and wash with saline. Examine the gastric mucosa for any signs of ulcers, erosions, or hemorrhage using a magnifying glass.
-
Scoring: Score the ulcers based on their number and severity. The Ulcer Index (UI) can be calculated based on this scoring system. A lower UI compared to the standard indicates a better safety profile.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative efficacy data for novel benzothiazole derivatives as reported in the literature.[1][10][11]
Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Time (h) | % Inhibition of Edema |
| 17c | 1 | 72 |
| 2 | 76 | |
| 3 | 80 | |
| 17i | 1 | 64 |
| 2 | 73 | |
| 3 | 78 | |
| Data sourced from Ugwu et al. (2018).[1][10] |
Table 2: In Vivo Analgesic Activity (ED₅₀)
| Compound | ED₅₀ (µM/kg) at 0.5h | ED₅₀ (µM/kg) at 1h | ED₅₀ (µM/kg) at 2h |
| 17c | 96 | 102 | 89 |
| 17g | 127 | 134 | 156 |
| 17i | 84 | 72 | 69 |
| Celecoxib (Standard) | 156 | 72 | 70 |
| ED₅₀ is the dose required to achieve 50% of the maximum effect.[12] Data sourced from Ugwu et al. (2018).[10][11] |
Table 3: Ulcerogenic Index
| Compound | Ulcerogenic Index |
| 17c | 0.82 |
| 17i | 0.89 |
| Celecoxib (Standard) | 0.92 |
| A lower index indicates less gastric damage. Data sourced from Ugwu et al. (2018).[10][11] |
References
- 1. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. new.zodml.org [new.zodml.org]
- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,4-dichloro-3-cyano-5-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often originate from the synthetic route. Based on a known two-step synthesis from 2,6-dichloro-3-fluorobenzonitrile, potential impurities include:
-
Unreacted Starting Material: 2,6-dichloro-3-fluorobenzonitrile.
-
Brominated Intermediate: 2,6-dichloro-5-bromo-3-fluorobenzonitrile.
-
Side-products from Grignard Reaction: Protic impurities can quench the Grignard reagent, leading to the formation of 2,6-dichloro-3-fluorobenzonitrile.
-
Hydrolysis By-products: Incomplete hydrolysis of the nitrile group can leave behind the corresponding amide.
Q2: Which purification technique is most suitable for removing colored impurities from my product?
A2: For removing colored impurities, recrystallization with the addition of activated charcoal is a highly effective method. The activated charcoal adsorbs the colored compounds, which are then removed by hot filtration.
Q3: My purified product has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp and well-defined melting point. Further purification steps, such as recrystallization or column chromatography, are recommended.
Q4: Can I use distillation to purify this compound?
A4: Distillation is generally not a suitable method for purifying this compound. Aromatic carboxylic acids often have high boiling points and may decompose at the temperatures required for distillation, even under vacuum.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oily Product Obtained After Acidification
-
Potential Cause: The presence of significant amounts of impurities can lower the melting point of the product, causing it to separate as an oil rather than a solid upon acidification of the aqueous extract.
-
Solution:
-
Extract the oily product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude solid.
-
Proceed with recrystallization or column chromatography for further purification.
-
Issue 2: Poor Crystal Formation During Recrystallization
-
Potential Cause 1: The chosen solvent is not ideal; the compound may be too soluble even at low temperatures.
-
Solution 1: Refer to the solvent selection table. If the initial solvent is ineffective, try a solvent system (a mixture of a good solvent and a poor solvent).
-
Potential Cause 2: The solution is not sufficiently saturated.
-
Solution 2: Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
-
Potential Cause 3: The solution is supersaturated but nucleation has not occurred.
-
Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]
Issue 3: Co-elution of Impurities During Column Chromatography
-
Potential Cause: The solvent system used for elution does not provide adequate separation between the product and an impurity with a similar polarity.
-
Solution:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
For future purifications, adjust the polarity of the eluent. A less polar solvent system may be required to achieve better separation. Consider using a gradient elution method.
-
Data Presentation
Table 1: Illustrative Recrystallization Solvent Screening for this compound
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Recovery (%) |
| Water | Insoluble | Sparingly Soluble | Needles | 65 |
| Ethanol | Soluble | Very Soluble | - | Low |
| Isopropanol | Sparingly Soluble | Soluble | Plates | 75 |
| Toluene | Sparingly Soluble | Soluble | Prisms | 80 |
| Heptane | Insoluble | Insoluble | - | - |
| Toluene/Heptane (3:1) | Sparingly Soluble | Very Soluble | Needles | 88 |
| Ethyl Acetate/Hexane (1:2) | Sparingly Soluble | Very Soluble | Plates | 85 |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time (Product) | ~ 5.2 min |
| Retention Time (Impurity A) | ~ 3.8 min |
| Retention Time (Impurity B) | ~ 6.5 min |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Recrystallization using a Toluene/Heptane Solvent System
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene (approximately 80-90 °C).
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod. Once crystal formation begins, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic product will move to the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Protocol 3: Flash Column Chromatography
-
Stationary Phase: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent should be optimized using TLC beforehand.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting workflow for addressing purity issues during the purification process.
References
Technical Support Center: Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid synthesis.
Troubleshooting Guides
Issue 1: Low Overall Yield in the Two-Step Synthesis from 2,6-Dichloro-3-fluorobenzonitrile
Q: My overall yield for the synthesis of this compound starting from 2,6-dichloro-3-fluorobenzonitrile is significantly lower than the reported 58%. What are the potential causes and how can I troubleshoot this?
A: Low overall yield in this two-step synthesis can arise from inefficiencies in either the initial bromination step or the subsequent Grignard reaction and carboxylation. Here’s a step-by-step troubleshooting guide:
Step 1: Verify the Purity and Integrity of Starting Materials and Reagents.
-
2,6-dichloro-3-fluorobenzonitrile: Ensure the starting material is pure and dry. Impurities can interfere with both the bromination and the Grignard reaction.
-
N-Bromosuccinimide (NBS): Use freshly opened or properly stored NBS. Decomposed NBS can lead to incomplete bromination.
-
Isopropylmagnesium Chloride (i-PrMgCl): The quality of the Grignard reagent is crucial. If preparing it in-house, ensure anhydrous conditions. Commercial sources should be reputable. Consider titrating the Grignard reagent to determine its exact concentration before use.[1]
-
Solvents (Sulfuric Acid, THF): Ensure all solvents are of the appropriate grade and anhydrous where necessary, particularly for the Grignard reaction.
Step 2: Optimize the Bromination Reaction (Step 1).
-
Problem: Incomplete bromination of 2,6-dichloro-3-fluorobenzonitrile to 2,6-dichloro-5-bromo-3-fluorobenzonitrile.
-
Solution:
-
Reaction Time: The reaction is typically stirred at room temperature for 36 hours. Ensure sufficient reaction time for completion.
-
Reagent Stoichiometry: Use a slight excess of NBS (e.g., 1.2 equivalents).
-
Monitoring the Reaction: Monitor the reaction progress using an appropriate analytical technique like TLC or GC to ensure the starting material is fully consumed.
-
Step 3: Troubleshoot the Grignard Reaction and Carboxylation (Step 2).
The Grignard reaction is highly sensitive to reaction conditions. Low yields in this step are common and can often be rectified.
-
Problem: Failure to form the Grignard reagent or subsequent side reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Grignard reaction and carboxylation step.
-
Common Side Reactions to Consider:
-
Wurtz Coupling: The Grignard reagent can react with the starting aryl bromide. This is a major side reaction when using primary or benzylic halides.[2]
-
Reaction with the Cyano Group: The highly reactive Grignard reagent can react with the cyano group of another molecule.[3]
-
Homocoupling: Formation of biphenyl derivatives.
-
Frequently Asked Questions (FAQs)
Q1: I am considering a synthesis route involving a Sandmeyer reaction. Why is this route often associated with poorly reproducible yields?
A1: The Sandmeyer reaction, which in this context would involve the diazotization of an amino group followed by reaction with a cyanide salt, can indeed have issues with reproducibility.[3] This is often due to the instability of the diazonium salt intermediate and the sensitivity of the reaction to various parameters.
-
Key Challenges with the Sandmeyer Reaction:
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and are sensitive to temperature. The reaction is typically carried out at low temperatures (0-5 °C) to minimize decomposition.
-
Side Reactions: Undesired side reactions, such as the formation of phenols or azo coupling products, can reduce the yield of the desired nitrile.
-
Copper(I) Catalyst: The copper(I) catalyst is prone to oxidation, which can affect its catalytic activity.
-
Reaction Medium: The pH and composition of the reaction medium are critical and need to be carefully controlled.
-
Q2: Are there any alternative methods to introduce the carboxylic acid group besides Grignard carboxylation?
A2: Yes, while Grignard carboxylation is a common method, other synthetic strategies exist. One potential alternative is the hydrolysis of a corresponding benzoyl chloride. For instance, 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride can be hydrolyzed to the desired benzoic acid.[4] This approach, however, requires the synthesis of the benzoyl chloride intermediate.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: Several safety precautions should be taken:
-
Handling of Cyanides: If a Sandmeyer reaction route is chosen, extreme caution must be exercised when handling cyanide salts, as they are highly toxic. Acidification of cyanide-containing waste will produce toxic hydrogen cyanide gas.
-
Grignard Reagents: Grignard reagents are highly reactive and can ignite spontaneously on contact with air or moisture. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Corrosive Reagents: Concentrated sulfuric acid and thionyl chloride are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Anhydrous Conditions: The preparation and use of Grignard reagents require strictly anhydrous conditions. The presence of water will quench the reagent and can also pose a fire hazard if the reaction is highly exothermic.
Data Presentation
Table 1: Summary of Yields for the Two-Step Synthesis of this compound. [3]
| Step | Starting Material | Product | Yield (%) |
| 1. Bromination | 2,6-dichloro-3-fluorobenzonitrile | 2,6-dichloro-5-bromo-3-fluorobenzonitrile | 97 |
| 2. Grignard Reaction & Carboxylation | 2,6-dichloro-5-bromo-3-fluorobenzonitrile | This compound | 60 |
| Overall | 2,6-dichloro-3-fluorobenzonitrile | This compound | 58 |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound[3]
Step 1: Synthesis of 2,6-dichloro-5-bromo-3-fluorobenzonitrile
-
Dissolve 2,6-dichloro-3-fluorobenzonitrile (1.0 eq) and N-Bromosuccinimide (NBS) (1.2 eq) in concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature for 36 hours.
-
Pour the reaction mixture into ice water and stir for 15 minutes.
-
Filter the resulting solid, wash with water, and dry to obtain 2,6-dichloro-5-bromo-3-fluorobenzonitrile.
Step 2: Synthesis of this compound
-
Prepare a solution of 2,6-dichloro-5-bromo-3-fluorobenzonitrile in anhydrous THF.
-
In a separate flame-dried flask under an inert atmosphere, add isopropylmagnesium chloride (i-PrMgCl) in THF.
-
Slowly add the solution of the aryl bromide to the Grignard reagent at a temperature that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture and pour it over an excess of crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain this compound.
Visualizations
Caption: Two-step synthesis of this compound.
References
Common side products in the synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to this compound?
A1: A widely recognized and efficient method is a two-step synthesis starting from the commercially available 2,6-dichloro-3-fluorobenzonitrile. This process involves the bromination of the starting material, followed by a halogen-metal exchange to form a Grignard reagent, which is then carboxylated to yield the final product.
Q2: What are the critical steps in this synthesis where side product formation is most likely?
A2: The key stages prone to impurity generation are the bromination of the aromatic ring, the formation and reaction of the Grignard reagent, and the final hydrolysis of the nitrile group (if the synthesis proceeds via a nitrile intermediate that is then converted to the carboxylic acid).
Q3: Are there alternative synthetic routes?
A3: Yes, other routes exist, such as those involving a Sandmeyer reaction to introduce the cyano group. However, these can sometimes suffer from poor reproducibility and the use of large quantities of cyanide salts.
Troubleshooting Guide: Common Side Products and Their Mitigation
This guide addresses specific issues related to the formation of common side products during the synthesis of this compound.
Issue 1: Low yield and formation of multiple products during the bromination of 2,6-dichloro-3-fluorobenzonitrile.
-
Potential Cause A: Use of overly strong or non-selective brominating agents.
-
Side Products: Over-brominated species (e.g., dibrominated compounds) and other oxidation byproducts can form, especially with strong oxidizing agents like potassium bromate (KBrO₃).
-
Recommended Solution: Employ a milder and more selective brominating agent such as N-Bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid. This combination has been shown to produce the desired 2,6-dichloro-3-fluoro-5-bromobenzonitrile in high yield with minimal side products.
-
-
Potential Cause B: Inappropriate reaction conditions.
-
Side Products: Incorrect temperature or reaction time can lead to incomplete reaction or the formation of undesired isomers.
-
Recommended Solution: Maintain careful control over the reaction temperature, typically starting at a low temperature (e.g., 0-5 °C) during the addition of the brominating agent and then allowing the reaction to proceed at a controlled temperature as specified in the protocol.
-
Issue 2: Significant formation of byproducts during the Grignard reaction and carboxylation step.
-
Potential Cause A: Reduction of the aryl bromide.
-
Side Product: The starting brominated compound, 2,6-dichloro-3-fluoro-5-bromobenzonitrile, can be reduced back to 2,6-dichloro-3-fluorobenzonitrile. This is a common side reaction when attempting direct insertion of magnesium.
-
Recommended Solution: Utilize a halogen-metal exchange method with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures. This approach is generally more efficient and minimizes the reduction side product.
-
-
Potential Cause B: Reaction of the Grignard reagent with the cyano group.
-
Side Product: The highly nucleophilic Grignard reagent can attack the electrophilic carbon of the cyano group on another molecule of the substrate. After hydrolysis, this forms a ketone, specifically bis(2,4-dichloro-3-cyano-5-fluorophenyl)methanone.
-
Recommended Solution: Maintain a low reaction temperature (e.g., -15 °C to -10 °C) during the formation and reaction of the Grignard reagent. Slow, controlled addition of reagents is also crucial to minimize this bimolecular side reaction.
-
Issue 3: Presence of amide impurity in the final product.
-
Potential Cause: Incomplete hydrolysis of the nitrile intermediate.
-
Side Product: 2,4-Dichloro-3-amido-5-fluorobenzoic acid is formed if the hydrolysis of the cyano group to the carboxylic acid is not complete.
-
Recommended Solution: Ensure a sufficient excess of the hydrolyzing agent (e.g., a strong acid or base) and an adequate reaction time and temperature to drive the hydrolysis to completion. Monitoring the reaction by techniques like TLC or HPLC can confirm the disappearance of the amide intermediate.
-
Issue 4: Formation of phenolic impurities.
-
Potential Cause: Hydrolysis of the chloro substituents.
-
Side Products: Under harsh hydrolysis conditions (e.g., high temperatures or very strong base concentrations), one or both of the chloro groups on the aromatic ring can be substituted by a hydroxyl group, leading to phenolic impurities.
-
Recommended Solution: Employ moderate hydrolysis conditions. If using basic hydrolysis, avoid excessively high temperatures and prolonged reaction times. Acid-catalyzed hydrolysis might offer better selectivity in some cases.
-
Data on Common Side Products
While precise quantitative data for every side product is not extensively published, the following table summarizes the common impurities and the conditions that favor their formation.
| Side Product | Chemical Name | Step of Formation | Favorable Conditions | Mitigation Strategy |
| Over-brominated/Oxidized Products | Varies | Bromination | Use of strong, non-selective brominating agents (e.g., KBrO₃) | Use NBS in concentrated H₂SO₄ |
| Reduced Aryl Bromide | 2,6-dichloro-3-fluorobenzonitrile | Grignard Reaction | Direct insertion of magnesium | Use halogen-metal exchange with i-PrMgCl at low temperatures |
| Ketone Byproduct | bis(2,4-dichloro-3-cyano-5-fluorophenyl)methanone | Grignard Reaction | Higher reaction temperatures, high concentration of Grignard reagent | Maintain low temperature (-15 to -10 °C), slow reagent addition |
| Amide Intermediate | 2,4-Dichloro-3-amido-5-fluorobenzoic acid | Hydrolysis | Insufficient hydrolyzing agent, time, or temperature | Use excess hydrolyzing agent, ensure sufficient reaction time/temperature |
| Phenolic Impurities | Hydroxy-dichloro-cyano-fluorobenzoic acid isomers | Hydrolysis | Harsh hydrolysis conditions (high temp., strong base) | Use moderate hydrolysis conditions |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a reported facile synthesis method.
Step 1: Bromination of 2,6-dichloro-3-fluorobenzonitrile
-
To a stirred solution of 2,6-dichloro-3-fluorobenzonitrile (1 equivalent) in concentrated sulfuric acid, add N-Bromosuccinimide (NBS) (1.05 equivalents) in portions at 0-5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into ice water.
-
Filter the resulting precipitate, wash with water until neutral, and dry to obtain 2,6-dichloro-3-fluoro-5-bromobenzonitrile.
Step 2: Carboxylation via Grignard Reaction
-
Prepare a solution of the brominated intermediate from Step 1 in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -15 °C.
-
Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) (1.1 equivalents) in THF, maintaining the temperature between -15 °C and -10 °C.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and then quench by adding aqueous hydrochloric acid (e.g., 2 M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Visualizing Side Product Formation
The following diagram illustrates the key synthetic steps and the points at which common side products can arise.
Caption: Synthetic pathway and common side product formation.
Stability and storage conditions for 2,4-Dichloro-3-cyano-5-fluorobenzoic acid
This guide provides essential information on the stability and proper storage of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid for researchers, scientists, and professionals in drug development.
Summary of Material Properties and Storage
For optimal stability and to ensure the integrity of your experimental results, please adhere to the recommended storage and handling conditions outlined below.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Room temperature, in a cool, dry place. | [1][2] |
| Atmosphere | Store in a tightly sealed container. For long-term storage, consider storing under an inert gas, as similar compounds can be hygroscopic. | [1][3][4][5] |
| Light | While specific photosensitivity data is unavailable, it is good practice to store in an opaque or amber vial to protect from light. | |
| Handling | Use in a well-ventilated area. Avoid dust formation and inhalation. Avoid contact with skin and eyes. | [1][4][5] |
| Incompatibilities | Store away from incompatible materials and foodstuff containers. Specific incompatibilities have not been fully characterized. | [4] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 86522-89-6 | [2] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [2] |
| Molecular Weight | 209.00 g/mol | [6] |
| Appearance | White to off-white powder or crystal. | |
| Melting Point | 144-146 °C | [2] |
| Stability | Stable under recommended storage conditions. | [5] |
Troubleshooting Guide and FAQs
This section addresses common questions and potential issues researchers may encounter when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term storage, keep the compound in a tightly sealed container in a cool, dry, and dark place.[1][4][5] Storing at room temperature is generally acceptable.[2] Given that related compounds can be sensitive to moisture, flushing the container with an inert gas like argon or nitrogen before sealing is a recommended precaution.[3]
Q2: My compound has turned slightly yellow/brown. Is it still usable?
A2: A change in color can indicate potential degradation or the presence of impurities. While the compound may still be suitable for some applications, its purity should be verified before use in sensitive experiments. We recommend running a purity analysis (e.g., HPLC, NMR) to determine its integrity. If the purity is compromised, it is best to use a fresh batch.
Q3: The material appears clumpy or moist. What should I do?
A3: Clumping or a moist appearance suggests moisture absorption. This compound may be hygroscopic.[3] If moisture is suspected, the material can be carefully dried under a vacuum. However, be aware that moisture can lead to hydrolysis of the cyano or carboxylic acid groups over time. It is crucial to store the compound in a desiccator or a dry box to prevent moisture uptake.
Q4: How should I handle this compound safely in the lab?
A4: Always handle this compound in a well-ventilated area or a chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid creating dust when handling the solid.[4][5] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1]
Q5: Are there any known incompatible materials I should avoid?
A5: While specific incompatibility data is limited, as a general rule for carboxylic acids, you should avoid contact with strong bases, oxidizing agents, and reducing agents. Store it separately from these chemical classes to prevent unintended reactions.[4]
Experimental Protocols
Currently, detailed public data on specific degradation pathways and formal stability testing protocols for this compound are limited. For users needing to perform their own stability assessment, a general workflow is provided below.
General Protocol for Purity Assessment via HPLC
-
Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare a solution of the test sample with the same solvent and at a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (typically between 254 nm and 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions and the test sample. Compare the chromatogram of the test sample to the reference standard. The appearance of new peaks or a decrease in the main peak area can indicate degradation. Quantify the purity by comparing the peak area of the main component against the total peak area.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the troubleshooting logic for stability issues and a general workflow for handling the compound.
Caption: Troubleshooting workflow for suspected compound instability.
Caption: Recommended workflow for handling and usage.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. capotchem.cn [capotchem.cn]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 86522-89-6 Name: 2,4-Dichloro-5-fluorobenzoic Acid2,4-Dichloro-5-fluorobenzoic acid2,4-Dichloro-5-fluorobenzoic acid [xixisys.com]
- 5. fishersci.com [fishersci.com]
- 6. 2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Dichloro-3-cyano-5-fluorobenzoic acid
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2,4-Dichloro-3-cyano-5-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a potentially hazardous chemical. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2] It may also be harmful if swallowed or inhaled.[2] Due to the presence of a cyano group, there is a potential for the release of toxic gases upon decomposition or reaction with acids.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, it is crucial to use appropriate personal protective equipment. This includes chemical-resistant gloves, a lab coat or other protective clothing, and safety goggles or a face shield.[1][2][3] If working in an area with poor ventilation or if dust is generated, a NIOSH-approved respirator is necessary.[2][3]
Q3: What should I do in case of accidental exposure?
A3: Immediate action is critical in case of accidental exposure.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][4] Remove any contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Q4: How should I properly store this compound?
A4: This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.
Q5: What is the proper procedure for disposing of this chemical?
A5: Dispose of this compound and its containers in accordance with local, state, and federal regulations.[1] It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[1] Do not allow it to enter drains or the environment.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Caking or clumping of the solid material | Improper storage, exposure to moisture. | Ensure the container is tightly sealed and stored in a dry environment. If clumping is minor, the product may still be usable, but re-testing for purity is recommended. |
| Unexpected reaction during an experiment | Incompatibility with other reagents. | Immediately stop the reaction if safe to do so. Review the experimental protocol and the safety data sheets of all reagents to check for incompatibilities. |
| Dust generation when handling the solid | Improper handling technique. | Handle the solid in a fume hood with good ventilation. Use a spatula to gently transfer the material. Avoid pouring or actions that could create airborne dust. |
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 117528-58-2 | [5] |
| Molecular Formula | C₈H₂Cl₂FNO₂ | |
| Appearance | Off-white solid | [2] |
Note: Detailed toxicological and physical properties for this specific compound are not extensively available in the public domain. The information provided is based on available safety data sheets for the compound and structurally similar chemicals.
Experimental Protocol: Weighing and Dissolving the Compound
This protocol outlines the safe procedure for accurately weighing this compound and preparing a solution.
1. Preparation: a. Don all required personal protective equipment (PPE): lab coat, chemical-resistant gloves, and safety goggles. b. Ensure a chemical fume hood is operational and the work area is clean and free of clutter. c. Have all necessary equipment ready: analytical balance, weigh paper or boat, spatula, beaker, stir bar, and the chosen solvent. d. Have waste disposal containers readily available.
2. Weighing: a. Place a piece of weigh paper or a weigh boat on the analytical balance and tare it. b. Inside the chemical fume hood, carefully open the container of this compound. c. Using a clean spatula, carefully transfer the desired amount of the solid onto the weigh paper. Avoid creating dust. d. Close the container of the compound tightly. e. Record the exact weight.
3. Dissolving: a. Place a stir bar in a beaker of the appropriate size. b. Carefully transfer the weighed solid into the beaker. c. Add the desired volume of solvent to the beaker. d. Place the beaker on a stir plate and stir until the solid is completely dissolved. Gentle heating may be applied if the compound's solubility allows and it is safe to do so.
4. Waste Disposal: a. Dispose of the used weigh paper and any contaminated materials in the designated solid hazardous waste container. b. If any of the compound was spilled, clean the area according to the spill cleanup procedures outlined in the SDS.
Visualizations
Caption: Workflow for Safely Handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 86522-89-6 Name: 2,4-Dichloro-5-fluorobenzoic Acid2,4-Dichloro-5-fluorobenzoic acid2,4-Dichloro-5-fluorobenzoic acid [xixisys.com]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. chemscene.com [chemscene.com]
Technical Support Center: The Sandmeyer Reaction for Cyano-Substituted Benzoic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Sandmeyer reaction to synthesize cyano-substituted benzoic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the Sandmeyer cyanation of aminobenzoic acids.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Diazotization: The initial conversion of the aminobenzoic acid to the diazonium salt is incomplete. 2. Premature Decomposition of Diazonium Salt: The diazonium salt is unstable and decomposes before reacting with the cyanide source. 3. Ineffective Copper Catalyst: The Cu(I) catalyst is oxidized or otherwise deactivated. 4. Side Reactions: Formation of byproducts such as hydroxybenzoic acid or biaryl compounds is consuming the starting material.[1][2] | 1. Verify Diazotization: Test for the presence of excess nitrous acid using starch-iodide paper. A persistent blue color indicates the complete consumption of the starting amine.[1] 2. Strict Temperature Control: Maintain the diazotization reaction at 0-5°C. For the cyanation step, slowly warm the reaction mixture to the optimal temperature, which may require careful optimization.[1] 3. Use Freshly Prepared Catalyst: Prepare the CuCN solution immediately before use. Ensure all reagents and solvents are of high purity. 4. Control pH and Temperature: Carefully control the pH and maintain low temperatures to minimize the formation of hydroxybenzoic acid.[3] Using aprotic solvents can also reduce this side reaction. |
| Formation of a Dark Tar-Like Substance | Decomposition of the Diazonium Salt: This often results from elevated temperatures, leading to radical polymerization and other side reactions.[1] | Maintain Low Temperatures: Ensure the reaction temperature does not exceed the stability range of the diazonium salt. Degas Solvents: Removing dissolved oxygen can help to minimize radical side reactions. |
| Inconsistent Results | Variability in Reagent Quality: Impurities in the aminobenzoic acid, sodium nitrite, or copper(I) cyanide can affect the reaction outcome. Atmospheric Conditions: Moisture and oxygen can interfere with the reaction. | Use High-Purity Reagents: Ensure all chemicals are of an appropriate grade and are stored correctly. Inert Atmosphere: For sensitive substrates, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty Isolating the Product | Product Solubility: The cyano-substituted benzoic acid may have solubility properties that make extraction and purification challenging. Emulsion Formation during Workup: The presence of finely divided solids or surfactants can lead to stable emulsions. | Optimize Extraction pH: Adjust the pH of the aqueous layer to ensure the carboxylic acid is in its desired form (protonated or deprotonated) for efficient extraction into the organic or aqueous phase. Filtration/Centrifugation: Before extraction, filter or centrifuge the reaction mixture to remove any solids that may be stabilizing an emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Sandmeyer cyanation of aminobenzoic acids?
A1: The diazotization step should be carried out at a low temperature, typically between 0-5°C, to ensure the stability of the diazonium salt.[1] The subsequent cyanation step may require a slightly higher temperature, but this is substrate-dependent and should be carefully optimized.
Q2: Can I use copper(II) salts instead of copper(I) salts as a catalyst?
A2: While the classic Sandmeyer reaction utilizes copper(I) salts, some variations have been developed that use other transition metals, including copper(II).[4] However, for the traditional Sandmeyer cyanation, copper(I) is the active catalytic species.[1]
Q3: My starting material is 2-aminobenzoic acid, and I am getting a high yield of salicylic acid instead of 2-cyanobenzoic acid. Why is this happening?
A3: The diazonium salt of 2-aminobenzoic acid is particularly susceptible to nucleophilic attack by water, leading to the formation of salicylic acid (2-hydroxybenzoic acid).[5] This hydroxylation can become the dominant reaction pathway. To favor cyanation, it is crucial to maintain a low reaction temperature and minimize the presence of water.
Q4: How can I confirm that the diazotization of my aminobenzoic acid is complete?
A4: A simple and effective method is to use starch-iodide paper. The presence of excess nitrous acid (used for diazotization) will cause the paper to turn blue. A persistent blue color indicates that all the primary aromatic amine has been converted to the diazonium salt.[1]
Q5: What are the common side products in the Sandmeyer cyanation of aminobenzoic acids?
A5: Common side products include hydroxybenzoic acids (from the reaction of the diazonium salt with water), biaryl compounds (from the coupling of two aryl radicals), and azo compounds (if the diazonium salt couples with the unreacted starting amine).[2][4]
Quantitative Data
The following tables summarize key quantitative data for the Sandmeyer cyanation reaction.
Table 1: Effect of Catalyst on the Yield of Aryl Nitriles
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield Range (%) | Reference |
| CuCN (10 mol%) / Cu(BF₄)₂ (10 mol%) with 1,10-phenanthroline | KCN | Acetonitrile | Room Temp. | 52-93 | [6] |
| PdCl₂ (10 mol%) / Ag₂O (1 equiv.) | Acetonitrile | Acetonitrile | 55 | 30-64 | [6] |
| None (Copper-free) | Tetrabutylammonium cyanide | Acetonitrile | Room Temp. | 34-92 | [6] |
Table 2: Yield of 4-Cyanobenzoic Acid from 4-Aminobenzoic Acid
| Reagents | Conditions | Yield (%) | Reference |
| 4-aminobenzoic acid, H₂SO₄, NaNO₂, Cu(II)SO₄·5H₂O, NaHSO₃, KCN, NaHCO₃, H₂O₂, NaOH | Diazotization at 0°C, cyanation at 0-5°C for 20h, then reflux | 82 | [3] |
Experimental Protocols
Synthesis of 4-Cyanobenzoic Acid from 4-Aminobenzoic Acid [3]
-
Preparation of the Diazonium Salt:
-
Suspend 4-aminobenzoic acid (36.5 mmol) in cold (0°C) 1.0 M sulfuric acid (40 ml).
-
In a separate beaker, dissolve sodium nitrite (37.9 mmol) in cold water (40 ml) and add it to cold 1.0 M sulfuric acid (40 ml) to generate a nitrous acid solution.
-
Add the nitrous acid solution to the 4-aminobenzoic acid suspension and stir on ice until the solid completely dissolves.
-
-
Preparation of the Copper(I) Cyanide Solution:
-
Dissolve copper(II) sulfate pentahydrate (1.15 mmol) in water (5.0 ml).
-
Reduce the Cu(II) solution to Cu(I) by adding sodium bisulfite (0.58 mmol).
-
Add the resulting copper(I) salt to a solution of potassium cyanide (54.8 mmol) in cold water (50 ml). CAUTION: Handle cyanide with extreme care in a well-ventilated fume hood.
-
-
Sandmeyer Reaction:
-
Neutralize the diazonium salt solution with sodium bicarbonate.
-
Slowly add the neutralized diazonium salt solution to the copper(I) cyanide solution at 0-5°C. Gas evolution will be observed.
-
Maintain the reaction mixture at 0-5°C for 20 hours, then allow it to warm to room temperature.
-
-
Workup and Isolation:
-
Add 30% w/v hydrogen peroxide (10 ml) and sodium hydroxide (5.0 g) to dissolve the precipitate.
-
Filter the solution.
-
The subsequent step in the cited reference is the hydrolysis to terephthalic acid. To isolate 4-cyanobenzoic acid, acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Visualizations
Caption: Experimental workflow for the Sandmeyer cyanation of aminobenzoic acids.
Caption: Troubleshooting flowchart for low yield in the Sandmeyer cyanation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. scirp.org [scirp.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding hazardous reagents in 2,4-Dichloro-3-cyano-5-fluorobenzoic acid synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid, with a focus on avoiding hazardous reagents.
Troubleshooting Guides
Issue 1: Low Yield in the Bromination of 2,6-dichloro-3-fluorobenzonitrile
| Question | Possible Cause | Troubleshooting Steps |
| Why is the yield of 2,4-dichloro-5-bromo-3-fluorobenzonitrile low? | Incomplete reaction. | - Ensure the complete dissolution of 2,6-dichloro-3-fluorobenzonitrile in concentrated sulfuric acid before adding N-bromosuccinimide (NBS).- Stir the reaction mixture vigorously to ensure proper mixing.- Extend the reaction time if monitoring indicates incomplete conversion.[1] |
| Side reactions. | - Maintain the reaction at room temperature. Elevated temperatures can lead to undesired side products.- Use the correct stoichiometric amount of NBS. An excess may lead to over-bromination.[1] | |
| Product loss during workup. | - Pour the reaction mixture slowly into a large volume of ice-water to ensure complete precipitation of the product.- Wash the filtered solid with sufficient water to remove any remaining acid. |
Issue 2: Difficulty in the Grignard Reaction and Carboxylation Step
| Question | Possible Cause | Troubleshooting Steps |
| Why is the Grignard reagent formation from 2,4-dichloro-5-bromo-3-fluorobenzonitrile failing or giving low yields? | Presence of moisture. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents (e.g., THF).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive magnesium. | - Use freshly crushed or commercially activated magnesium turnings. | |
| Competing reactions with the cyano group. | - Direct insertion of magnesium can be problematic. A Br/Mg exchange reaction using a reagent like isopropylmagnesium chloride (i-PrMgCl) is a more effective alternative to avoid reactions with the cyano group.[1] | |
| Why is the carboxylation with CO2 inefficient? | Poor CO2 delivery. | - Bubble dry CO2 gas through the Grignard reagent solution with vigorous stirring.- Alternatively, pour the Grignard solution onto a large excess of crushed dry ice. |
| Low reactivity of the Grignard reagent. | - Confirm the formation of the Grignard reagent before adding CO2 (e.g., using the Michler's ketone test). |
Frequently Asked Questions (FAQs)
Q1: What are the main hazards associated with traditional synthesis routes for this compound?
A1: Traditional methods, such as the Sandmeyer reaction, often involve the use of highly toxic and hazardous reagents like copper cyanide and large quantities of cyanide salts.[2] These reactions can be difficult to control on a large scale and present significant safety and environmental risks.
Q2: Is there a safer alternative to the Sandmeyer reaction for introducing the cyano group?
A2: Yes, a two-step process starting from the more readily available 2,6-dichloro-3-fluorobenzonitrile is a safer alternative.[1][3][4] This method involves bromination followed by a Grignard reaction and carboxylation, avoiding the use of highly toxic cyanide salts for the introduction of the carboxyl group's precursor.[1]
Q3: What are the key advantages of the synthesis route starting from 2,6-dichloro-3-fluorobenzonitrile?
A3: The primary advantages of this route are:
-
Avoidance of highly toxic reagents : It circumvents the use of large quantities of cyanide salts.[1]
-
High overall yield : The reported overall yield for this two-step process is 58%.[1][3][4]
-
Scalability : The procedure is amenable to large-scale production.[1]
-
Simple reaction procedure : The steps involved are relatively straightforward for chemists with experience in organic synthesis.[1]
Q4: What are the typical reaction conditions for the bromination step?
A4: The bromination of 2,6-dichloro-3-fluorobenzonitrile is typically carried out using N-bromosuccinimide (NBS) in concentrated sulfuric acid at room temperature. The reaction is stirred for an extended period, for example, 36 hours, to ensure high conversion.[1]
Q5: How is the final product, this compound, purified?
A5: After the carboxylation and acidic workup, the crude product is typically collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system to obtain the final product with high purity.
Quantitative Data Summary
| Synthesis Route | Starting Material | Key Reagents | Overall Yield | Reference |
| Two-Step Facile Process | 2,6-dichloro-3-fluorobenzonitrile | NBS, conc. H2SO4, i-PrMgCl, CO2 | 58% | [1][3][4] |
| Hydrolysis of Nitrile | 5-bromo-2,4-dichlorofluorobenzene | Copper(I) cyanide, polar aprotic solvent, metal hydroxide | Not explicitly stated for the entire sequence, but hydrolysis of the nitrile to the acid is mentioned. | [5] |
| Sandmeyer Reaction (Traditional) | 2,4-dichloro-5-fluoroaniline | NaNO2, HCl, CuCN | Moderate yields, often below 60% for the overall sequence starting from the nitro precursor. | [5] |
Experimental Protocols
Synthesis of this compound via the Two-Step Facile Process [1]
Step 1: Synthesis of 2,6-Dichloro-3-fluoro-5-bromobenzonitrile (3)
-
In a suitable reaction vessel, dissolve 2,6-dichloro-3-fluorobenzonitrile (19.0 g, 100.0 mmol) in concentrated sulfuric acid (50.0 mL).
-
To the stirred solution, add N-bromosuccinimide (NBS) (21.4 g, 120.0 mmol).
-
Stir the reaction mixture at room temperature for 36 hours.
-
Carefully pour the reaction mixture into ice-water and stir for 15 minutes.
-
Filter the resulting milky-white solid, wash with water, and dry to afford 2,6-dichloro-3-fluoro-5-bromobenzonitrile as a white powder (yield: 97%).
Step 2: Synthesis of this compound (1)
-
In a flame-dried, three-necked flask under an inert atmosphere, place 2,6-dichloro-3-fluoro-5-bromobenzonitrile (3) and anhydrous THF.
-
Cool the mixture in an ice-salt bath.
-
Slowly add isopropylmagnesium chloride (i-PrMgCl) via a syringe.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure the completion of the Br/Mg exchange.
-
Bubble dry carbon dioxide gas through the reaction mixture for several hours while maintaining the low temperature.
-
Quench the reaction by the slow addition of aqueous HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield this compound (yield: 60%).
Visualizations
Caption: Safer synthesis workflow for this compound.
Caption: Troubleshooting logic for the Grignard reaction step.
References
- 1. researchgate.net [researchgate.net]
- 2. CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile - Google Patents [patents.google.com]
Optimizing reaction temperature for the synthesis of 2,4-dichloro-5-fluoro-acetophenone
Technical Support Center: Synthesis of 2,4-dichloro-5-fluoro-acetophenone
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-5-fluoro-acetophenone. It provides troubleshooting advice and answers to frequently asked questions to help optimize the reaction temperature and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing 2,4-dichloro-5-fluoro-acetophenone?
A1: The predominant industrial route is the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene with acetyl chloride, using anhydrous aluminum chloride (AlCl₃) as a catalyst.[1] This method is favored due to its relatively high yield of approximately 80%.[1]
Q2: What is the general role of temperature in the Friedel-Crafts acylation reaction for this synthesis?
A2: Temperature is a critical parameter that significantly influences the rate of reaction. Generally, higher temperatures increase the reaction rate.[2] For the synthesis of 2,4-dichloro-5-fluoro-acetophenone, a broad temperature range from 20°C to 150°C has been reported, with industrial processes often operating between 100-150°C.[1]
Q3: Does increasing the reaction temperature affect the product's purity and regioselectivity?
A3: For Friedel-Crafts acylation, an increase in temperature primarily accelerates the reaction rate without a significant impact on selectivity.[2] The acyl group is deactivating, which prevents polysubstitution.[3] However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of colored byproducts or charring.[3][4] The main isomeric byproduct is typically 2,6-dichloro-3-fluoroacetophenone.[5]
Q4: What are the primary causes of low yield in this synthesis?
A4: Low yields in this Friedel-Crafts acylation can often be attributed to several factors:
-
Catalyst Inactivity: Aluminum chloride is highly sensitive to moisture. Any water in the reactants or glassware will deactivate the catalyst.[4]
-
Sub-optimal Reaction Temperature: A temperature that is too low will result in a slow reaction and incomplete conversion, while a temperature that is too high can cause degradation.[4]
-
Insufficient Catalyst: The ketone product can form a complex with AlCl₃, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount of the catalyst is often necessary.[4]
-
Impure Reagents: The purity of 1,3-dichloro-4-fluorobenzene and acetyl chloride is crucial for a successful reaction.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst (AlCl₃) | Use fresh, anhydrous aluminum chloride from a sealed container. Ensure all glassware is thoroughly dried before use. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or GC. | |
| Insufficient Reaction Time | Increase the reaction time, especially at lower temperatures. Monitor the reaction to determine the point of completion. | |
| Formation of Dark-Colored Byproducts | Reaction Temperature Too High | Reduce the reaction temperature. Consider a dropwise addition of the acylating agent to control any exotherm.[3] |
| Decomposition of Starting Materials or Product | Ensure the purity of your starting materials. Lowering the reaction temperature can also mitigate decomposition. | |
| Presence of Isomeric Impurities | Sub-optimal Reaction Conditions | While acylation is generally regioselective, optimizing the temperature within the recommended range can help minimize side reactions. Purification by distillation or crystallization is often necessary to remove the 2,6-dichloro-3-fluoroacetophenone isomer.[1][5] |
Data Presentation
Table 1: Effect of Reaction Temperature on the Synthesis of 2,4-dichloro-5-fluoro-acetophenone
| Temperature (°C) | Reaction Time (hours) | Theoretical Yield (%) | Purity (%) | Observations |
| 60 | 8 | ~65 | ~97 | Slower reaction rate, may result in incomplete conversion. |
| 80 | 5 | ~75 | ~98 | Moderate reaction rate with good yield and purity. |
| 100 | 3 | ~80 | ~98 | Faster reaction rate, commonly used in industrial processes.[1] |
| 120 | 2 | ~80 | ~97 | Very fast reaction, potential for slight increase in colored impurities. |
| 140 | 1 | <75 | <95 | Risk of product and reactant decomposition, leading to lower yield and purity. |
Note: The data in this table are representative and based on general principles of Friedel-Crafts acylation. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of 2,4-dichloro-5-fluoro-acetophenone
Materials:
-
1,3-dichloro-4-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced).
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Addition of Acetyl Chloride: Cool the suspension to 0°C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Addition of Substrate: Dissolve 1,3-dichloro-4-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to the desired temperature (e.g., 100°C). Stir for 2-3 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to obtain 2,4-dichloro-5-fluoro-acetophenone as a white solid.
Visualizations
Caption: Experimental workflow for optimizing reaction temperature.
References
Methods for reducing positional isomer impurities in dichlorobenzoic acids
Welcome to the Technical Support Center for the purification of dichlorobenzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reduction of positional isomer impurities in dichlorobenzoic acid samples.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for reducing positional isomer impurities in dichlorobenzoic acids?
A1: The primary methods for purifying dichlorobenzoic acids and reducing positional isomer impurities include:
-
Recrystallization: This technique relies on the differences in solubility between the desired isomer and the impurities in a selected solvent or solvent system.
-
Salt Formation: This method involves reacting the dichlorobenzoic acid mixture with a chiral amine to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
-
Chromatography: Techniques such as preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography are effective for separating isomers with different polarities.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which the desired dichlorobenzoic acid isomer has high solubility at elevated temperatures and low solubility at lower temperatures, while the isomeric impurity remains soluble at low temperatures. Common solvents to consider are aqueous ethanol, acetone, ethyl acetate, and toluene. It is often necessary to perform small-scale solvent screening to identify the optimal solvent or solvent mixture. For instance, 2,5-dichlorobenzoic acid is soluble in ethanol and ether and can be recrystallized from hot water.[1] 3,5-Dichlorobenzoic acid shows good solubility in ethanol and acetone.[2][3]
Q3: What is the most effective method for purifying 2,4-dichlorobenzoic acid?
A3: A highly effective and practical method for purifying 2,4-dichlorobenzoic acid is through the formation of a salt with α-methylbenzylamine. This process can reduce the levels of positional isomer impurities to less than 0.05%.[2][4][5]
Q4: Can chromatography be used for large-scale purification of dichlorobenzoic acid isomers?
A4: Yes, preparative HPLC is a scalable method for purifying dichlorobenzoic acid isomers. The process typically involves developing an analytical separation method first and then scaling it up to a preparative scale by increasing the column size and flow rate.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Crystal Formation | The solution is not saturated (too much solvent used). | Gently heat the solution to evaporate some of the solvent to increase the concentration of the dichlorobenzoic acid and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer, larger crystals. | |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure desired isomer. | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the dichlorobenzoic acid. | Select a solvent with a lower boiling point. |
| The solution is too concentrated. | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and then cool slowly. | |
| Impure Crystals | Impurities are co-precipitating with the product. | Ensure the cooling process is slow. A faster cooling rate can trap impurities within the crystal lattice. Consider a second recrystallization step. |
| Inefficient removal of mother liquor. | After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities. |
Salt Formation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Salt Crystallization | Incorrect solvent for salt formation. | The choice of solvent is critical for the selective crystallization of the diastereomeric salt. Isopropanol has been shown to be effective for the α-methylbenzylamine salt of 2,4-dichlorobenzoic acid.[4] |
| Impurities hindering crystallization. | The starting material may be too impure. Consider a preliminary purification step, such as a charcoal treatment or a quick filtration through a silica plug. | |
| Incomplete Regeneration of Free Acid | Incorrect pH for acidification. | Ensure the pH is sufficiently acidic (typically <2) to fully protonate the carboxylate and precipitate the free dichlorobenzoic acid. |
Experimental Protocols
Protocol 1: Purification of 2,4-Dichlorobenzoic Acid via Salt Formation with (R)-(+)-α-Methylbenzylamine
This protocol describes a highly efficient method to reduce positional isomer impurities in 2,4-dichlorobenzoic acid to below 0.05%.[4][5]
Materials:
-
Crude 2,4-dichlorobenzoic acid
-
(R)-(+)-α-Methylbenzylamine
-
Isopropanol
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Salt Formation:
-
Dissolve the crude 2,4-dichlorobenzoic acid in isopropanol.
-
Add (R)-(+)-α-Methylbenzylamine to the solution.
-
Stir the mixture at an elevated temperature (e.g., 60 °C) for approximately 1 hour.
-
Allow the mixture to cool to room temperature to facilitate the crystallization of the diastereomeric salt.
-
Isolate the salt by filtration and wash the crystals with cold isopropanol.
-
-
Regeneration of Free Acid:
-
Dissolve the purified salt in a mixture of methanol and water.
-
Heat the solution to approximately 60 °C.
-
Add concentrated HCl dropwise until the pH of the solution is less than 2.
-
Allow the resulting slurry to cool to room temperature.
-
Isolate the purified 2,4-dichlorobenzoic acid by filtration, wash with cold water, and dry under vacuum.
-
Quantitative Data:
| Parameter | Value |
| Initial Isomer Impurity Level | Can vary, often 0.1-0.5% |
| Final Isomer Impurity Level | < 0.05%[4][5] |
| Typical Yield | ~80-94%[4] |
Protocol 2: General Recrystallization Procedure for Dichlorobenzoic Acids
This protocol provides a general guideline for purifying dichlorobenzoic acids by recrystallization. The choice of solvent will need to be optimized for the specific isomer being purified.
Materials:
-
Crude dichlorobenzoic acid
-
Appropriate recrystallization solvent (e.g., ethanol/water, acetone, ethyl acetate, toluene)
Procedure:
-
Dissolution:
-
Place the crude dichlorobenzoic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution at the solvent's boiling point.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Quantitative Data (Illustrative):
The effectiveness of recrystallization is highly dependent on the specific isomers present and the solvent system used. The following is a general representation.
| Parameter | Typical Range |
| Purity Improvement | 5-15% per recrystallization cycle |
| Typical Yield | 70-90% |
Protocol 3: Analytical Separation of Dichlorobenzoic Acid Isomers by HPLC
This protocol outlines a typical reversed-phase HPLC method for the analysis of dichlorobenzoic acid isomer mixtures, which is the first step in developing a preparative separation method.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.01 M Ammonium Acetate in water, pH adjusted to 2.5 with formic acid.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to achieve separation.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: UV at 210 nm.
Visualizations
Caption: General workflow for the purification of dichlorobenzoic acids.
Caption: Troubleshooting flowchart for the recrystallization of dichlorobenzoic acids.
References
Technical Support Center: Safe Disposal of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid Waste
This guide provides essential information for the safe handling and disposal of waste containing 2,4-Dichloro-3-cyano-5-fluorobenzoic acid (CAS No. 117528-58-2). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Classification
Proper disposal begins with understanding the hazards. This compound is an off-white solid chemical intermediate with multiple hazard classifications.[1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral |
| Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation |
| Warning | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity |
| Warning | H335: May cause respiratory irritation.[2] |
Frequently Asked Questions (FAQs)
Q1: How must I classify waste containing this compound?
A: This compound is a halogenated organic substance.[3] All waste containing this chemical, including pure compound, solutions, and contaminated labware, must be classified as Halogenated Organic Hazardous Waste .[3][4] It requires segregation from non-halogenated, acidic, basic, and other waste streams to prevent dangerous reactions and ensure proper disposal.[5][6]
Q2: What is the correct procedure for collecting this chemical waste in the lab?
A: Use a designated, chemically compatible, and clearly labeled hazardous waste container.[5] The container must have a secure, leak-proof lid and be kept closed when not in use.[6] It should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6]
Q3: How do I handle a spill of this compound?
A: First, ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[1] For solid spills, carefully sweep or vacuum the material to avoid generating dust.[1][7] Place the collected material and any contaminated cleaning supplies into a suitable, sealed container labeled as hazardous waste for disposal.[1][7] Do not allow the chemical to enter the environment.[1]
Q4: What materials are incompatible with this chemical waste?
A: This chemical is incompatible with strong oxidizing agents, strong acids, and strong bases.[8][9][10] Do not mix waste containing this compound with these materials. Store the halogenated waste container away from incompatible chemicals.
Q5: Can I dispose of small quantities down the drain?
A: No. Under no circumstances should this chemical or its waste be disposed of down the drain.[1][7] It must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5]
Q6: How should I dispose of contaminated labware (e.g., gloves, vials, filter paper)?
A: All labware and PPE that is grossly contaminated with this compound should be considered hazardous waste. Place these items in a sealed, clearly labeled bag or container designated for solid halogenated hazardous waste. For glassware, rinse with a suitable solvent (e.g., acetone) and collect the rinsate as halogenated liquid waste before cleaning or disposal.[5]
Troubleshooting Guide
Problem: I've accidentally mixed waste containing this compound with a non-halogenated solvent.
-
Solution: The entire mixture must now be treated as halogenated hazardous waste. Label the container clearly to indicate all components and their estimated concentrations. Do not add any other waste to this container. Contact your EHS office for guidance.
Problem: The hazardous waste container is nearly full.
-
Solution: Do not overfill waste containers; a safe limit is typically 80-90% full to allow for expansion. Once the container is full, ensure the lid is securely fastened and the hazardous waste tag is fully and accurately completed.[6] Arrange for waste pickup according to your institution's procedures.[5]
Problem: I am unsure about the specific disposal regulations in my region.
-
Solution: Chemical waste generators are required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][7] Your primary resource should be your institution's Environmental Health and Safety (EHS) department. They can provide specific guidance that aligns with all applicable regulations.
Disposal Protocol Workflow
The following protocol outlines the standard procedure for managing this compound waste from generation to disposal.
-
Wear Appropriate PPE: Before handling the chemical or its waste, always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] All handling should occur in a well-ventilated area or a chemical fume hood.[1]
-
Segregate Waste: At the point of generation, identify the waste as "Halogenated Organic Waste."[3][4] This is the most critical step. Keep it separate from all other waste streams.[5]
-
Use Correct Container: Collect all waste (solid, liquid, and contaminated materials) in a designated, compatible hazardous waste container that is properly labeled with "Hazardous Waste" and the chemical name.[5][6]
-
Store Safely: Store the sealed container in a designated Satellite Accumulation Area. Ensure it is away from incompatible materials.[6]
-
Request Disposal: Once the container is full, complete the hazardous waste tag with all required information and contact your institution's EHS department to arrange for pickup and final disposal at an approved facility.[2][5][7]
Waste Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 86522-89-6 Name: 2,4-Dichloro-5-fluorobenzoic Acid2,4-Dichloro-5-fluorobenzoic acid2,4-Dichloro-5-fluorobenzoic acid [xixisys.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. benchchem.com [benchchem.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Validation & Comparative
Spectroscopic and Chromatographic Analysis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical techniques used to characterize 2,4-Dichloro-3-cyano-5-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis. We present available experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), alongside a discussion of alternative chromatographic methods for comprehensive analysis. This guide is intended to assist researchers in selecting appropriate analytical methodologies and in the interpretation of spectral data.
Spectroscopic Data of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a complete set of ¹H NMR data for this compound was not available in the reviewed literature, ¹³C NMR and Electrospray Ionization Mass Spectrometry (ESI-MS) data have been reported.
Table 1: ¹³C NMR and ESI-MS Data for this compound
| Parameter | Value |
| ¹³C NMR Chemical Shifts (δ, ppm) | 163.9, 155.7 (d, J = 248 Hz), 134.1 (d, J = 6 Hz), 130.7 (d, J = 3 Hz), 126.6 (d, J = 21 Hz), 122.5 (d, J = 24 Hz), 116.1, 112.8 (d, J = 3 Hz) |
| ESI-MS (m/z, %) | 233 ([M-H]⁻, 100), 189 (30) |
Note: The ¹³C NMR data reveals the carbon skeleton of the molecule, with the characteristic downfield shift for the carboxylic acid carbon and the effects of the electron-withdrawing substituents. The carbon-fluorine couplings provide valuable structural information.
Comparative ¹H NMR Data of Structurally Related Benzoic Acids
Table 2: ¹H NMR Data for Structurally Related Benzoic Acid Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (Hz) |
| 2,4-Dichlorobenzoic acid | CDCl₃ | 7.99 (d, J = 8.5 Hz, 1H), 7.53 (d, J = 1.9 Hz, 1H), 7.35 (dd, J = 8.5, 2.0 Hz, 1H) |
| 3-Bromo-4-fluorobenzoic acid | CDCl₃ | 8.34 (m, 1H), 8.07 (m, 1H), 7.23 (m, 1H) |
| 4-Fluorobenzoic acid | CDCl₃ | 8.16 – 8.13 (m, 2H), 7.15 (t, J = 8.0 Hz, 2H) |
Alternative Analytical Methodologies
Beyond NMR and MS, chromatographic techniques are essential for assessing the purity and quantifying this compound, especially in complex matrices encountered during drug development.
Table 3: Comparison of Alternative Analytical Techniques
| Technique | Principle | Key Advantages | Common Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution, quantitative accuracy, and versatility with various detectors (e.g., UV, MS). | Purity assessment, impurity profiling, and quantification in raw materials and final products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. Requires derivatization for non-volatile analytes. | High sensitivity and specificity, excellent for identifying volatile impurities. | Analysis of residual solvents and volatile organic impurities. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for the acquisition of NMR spectra for substituted benzoic acids is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and the absence of interfering signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis of a substituted benzoic acid derivative.
Caption: Workflow for NMR Analysis.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid
For researchers, scientists, and drug development professionals, the precise characterization of complex molecules is paramount. 2,4-Dichloro-3-cyano-5-fluorobenzoic acid, a polysubstituted aromatic compound, presents a unique analytical challenge due to its combination of halogen, cyano, and carboxylic acid functional groups. This guide provides a comparative overview of mass spectrometry-based approaches for its analysis, offering insights into instrument selection, experimental design, and expected outcomes. While specific experimental data for this exact molecule is not publicly available, this guide leverages established principles and data from structurally similar compounds to provide a robust analytical framework.
The Analytical Landscape: GC-MS vs. LC-MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical first step in developing an analytical method for this compound. Each technique offers distinct advantages and disadvantages for this type of analyte.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Volatility Requirement | High (Derivatization is often necessary for non-volatile compounds) | Low (Suitable for a wide range of polar and non-polar compounds) |
| Sample Derivatization | Typically required to increase volatility and thermal stability (e.g., methylation of the carboxylic acid). | Often not required, but can be used to improve ionization efficiency. |
| Ionization Techniques | Primarily Electron Ionization (EI), providing detailed fragmentation for structural elucidation. | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common, often yielding prominent molecular ions. |
| Separation Efficiency | Excellent for volatile and semi-volatile compounds. | Highly versatile for a broad range of compounds, including polar and thermally labile ones. |
| Matrix Effects | Can be significant, requiring robust sample preparation. | Can be a major challenge, often addressed by stable isotope-labeled internal standards and optimized chromatography. |
| Sensitivity | Generally high, especially with selected ion monitoring (SIM). | Often provides higher sensitivity, particularly with tandem MS (MS/MS). |
Predicted Mass Spectrometric Behavior
Understanding the likely fragmentation patterns of this compound is crucial for data interpretation. Based on the principles of mass spectrometry, several key fragmentation pathways can be predicted. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.
Key Predicted Fragments:
| Fragment | Description | Predicted m/z (for 35Cl isotopes) |
| [M]+• | Molecular Ion | 233 |
| [M-OH]+ | Loss of hydroxyl radical | 216 |
| [M-COOH]+ | Loss of carboxyl group | 188 |
| [M-Cl]+ | Loss of a chlorine atom | 198 |
| [C6HClF(CN)CO]+ | Fragment resulting from loss of Cl and COOH | 152 |
Experimental Protocols
Detailed and optimized experimental protocols are the bedrock of reliable and reproducible mass spectrometry data. Below are generalized protocols for both GC-MS and LC-MS analysis of halogenated benzoic acids, which can be adapted for this compound.
GC-MS Protocol (with Derivatization)
-
Sample Preparation:
-
Accurately weigh 1 mg of the sample and dissolve in 1 mL of a suitable solvent (e.g., methanol).
-
Add an internal standard for quantification if required.
-
-
Derivatization (Methylation):
-
To the sample solution, add 2 mL of a derivatizing agent such as diazomethane in diethyl ether or trimethylsilyldiazomethane (TMS-diazomethane) in a hexane/diethyl ether mixture.
-
Allow the reaction to proceed at room temperature for 10-15 minutes, or until the yellow color of the diazomethane persists.
-
Gently evaporate the excess solvent and derivatizing agent under a stream of nitrogen.
-
Reconstitute the sample in a known volume of hexane or ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the methylated derivative.
-
Injector: Splitless injection at 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
LC-MS/MS Protocol
-
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for quantification and confirmation (e.g., m/z 232 -> 188 for the deprotonated molecular ion).
-
-
Visualizing the Workflow and Fragmentation
To further clarify the analytical processes, the following diagrams illustrate the experimental workflow and a plausible fragmentation pathway.
Caption: General experimental workflow for the mass spectrometry analysis of this compound.
Caption: Predicted fragmentation pathway for this compound under electron ionization.
Conclusion
The mass spectrometric analysis of this compound requires a careful consideration of the molecule's chemical properties to select the most appropriate analytical technique. While GC-MS with derivatization can provide rich structural information through fragmentation, LC-MS/MS offers high sensitivity and is suitable for direct analysis. The choice between these powerful techniques will ultimately depend on the specific research goals, sample matrix, and available instrumentation. The protocols and predicted fragmentation patterns provided in this guide serve as a valuable starting point for developing a robust and reliable analytical method for this and other complex halogenated aromatic compounds.
A Comparative Guide to Analytical Standards for HPLC Analysis of Halogenated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical standards for the High-Performance Liquid Chromatography (HPLC) analysis of halogenated benzoic acids. Ensuring the accuracy and reliability of analytical data is critical in research, quality control, and drug development. The choice of a suitable certified reference material (CRM) is fundamental to achieving this. This document offers a comparative overview of available standards, detailed experimental protocols for their use, and supporting data to guide your selection process.
Comparison of Analytical Standards for Halogenated Benzoic Acids
The selection of an appropriate analytical standard is crucial for the accuracy and validation of HPLC methods. Certified Reference Materials (CRMs) provide traceability and assurance of quality. Below is a comparison of halogenated benzoic acid standards available from prominent suppliers. Purity, certification, and format are key considerations.
| Analyte | Supplier | Product Number | Purity/Certified Value | Certification | Format |
| Benzoic Acid | Sigma-Aldrich | 1.02401 | Volumetric standard, secondary reference material for alkalimetry, traceable to NIST SRM | ISO 17034 | Neat |
| AccuStandard | AP-001N | Certified Reference Material | ISO 17034 | 1 g | |
| NIST | SRM 350c | 99.959 % ± 0.040 % | NIST Certified Value | 30 g | |
| 2-Fluorobenzoic Acid | Apollo Scientific | --- | ≥ 98% | --- | Powder |
| 4-Amino-2-chlorobenzoic Acid | BenchChem | --- | ≥98.0% | --- | --- |
| 2-Chlorobenzoic Acid | --- | --- | --- | --- | --- |
| 3-Bromobenzoic Acid | Sigma-Aldrich | 186295 | 98% | --- | Neat |
| 2,5-Dibromobenzoic Acid | --- | --- | --- | --- | --- |
| 2-Amino-6-bromobenzoic acid | Matrix Scientific | 066628 | 95+% | --- | --- |
| 4-Chlorobenzoic acid | MedChemExpress | HY-41465R | Standard | --- | --- |
| 2-Bromo-3-nitrobenzoic acid | BenchChem | --- | Reference standard | --- | --- |
Experimental Protocol: HPLC Analysis of Halogenated Benzoic Acids
This protocol provides a general method for the separation and quantification of halogenated benzoic acids using reversed-phase HPLC. This method is a starting point and may require optimization for specific analytes and matrices.[1][2][3][4][5]
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid (for mobile phase modification).
2. Preparation of Solutions
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 60:40 v/v) with an acidic modifier (e.g., 0.1% formic acid) to suppress the ionization of the carboxylic acid group.[2] The mobile phase should be filtered and degassed.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the halogenated benzoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent like methanol.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[2]
-
Sample Solution: Accurately weigh the sample containing the halogenated benzoic acid and dissolve it in the mobile phase to a concentration that falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2]
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: UV detection is typically performed between 230 nm and 280 nm, depending on the specific analyte's absorbance maximum.[1][5] For example, 2-Fluorobenzoic acid can be detected at 230 nm and 274 nm.[1]
4. Data Analysis
-
Identify the peak of the halogenated benzoic acid in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the halogenated benzoic acid in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of halogenated benzoic acids.
Logical Relationship of HPLC Parameters
The successful separation of halogenated benzoic acids by HPLC depends on the interplay of several key parameters. The following diagram illustrates these relationships.
References
A Comparative Guide to 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid and Other Benzoic Acid Derivatives for Researchers and Drug Development Professionals
An In-depth Analysis of a Versatile Scaffold in Medicinal Chemistry
Benzoic acid and its derivatives represent a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities. The strategic substitution on the phenyl ring allows for the fine-tuning of physicochemical properties and pharmacological effects. This guide provides a comparative analysis of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid against other selected benzoic acid derivatives, offering insights into their structure-activity relationships (SAR), experimental evaluation, and potential applications in drug discovery.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the benzoic acid core significantly influences key physicochemical parameters such as acidity (pKa), lipophilicity (logP), and molecular weight. These properties, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. This compound possesses a unique combination of electron-withdrawing groups (chlorine, fluorine, and cyano) that distinctly modulate its characteristics.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | XLogP3 |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 4.20 | 1.9 | |
| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 3.98 | 2.6 | |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 3.42 | 1.9 | |
| This compound | C₈H₂Cl₂FNO₂ | 234.01 | 1.5 - 2.5 | 2.8 |
Data for this compound is based on available information and predictive models; experimental values may vary.
Comparative Biological Activity
The diverse biological activities of benzoic acid derivatives are a direct consequence of their substitution patterns. Halogenation and the introduction of cyano groups can significantly enhance potency and selectivity for various biological targets. This section compares the reported or predicted biological activities of this compound with other derivatives.
Antimicrobial Activity
Substituted benzoic acids have long been recognized for their antimicrobial properties. The mechanism of action is often attributed to the disruption of microbial membranes and the inhibition of essential enzymes. The lipophilicity and acidity of the compounds play a crucial role in their ability to penetrate bacterial cell walls.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Benzoic Acid | Escherichia coli | 1000 | [1] |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Escherichia coli | >1000 | [1] |
| 4-Hydroxybenzoic Acid | Escherichia coli | >1000 | [1] |
| 2-Chlorobenzoic Acid Derivatives | Escherichia coli | Potent activity reported | [2] |
| This compound | Not explicitly reported, but halogenation and cyano groups are associated with enhanced antimicrobial activity. | - |
It is known that benzoic acid is more effective at a low pH[3]. The mechanism of action involves the diffusion of the undissociated acid through the membrane at a low external pH[3]. Later, in the cytoplasm where the pH is near neutral, the weak acid dissociates, releasing a proton and the anion, which can disrupt cellular processes. Halogenation can enhance this activity by increasing lipophilicity, thereby facilitating membrane transport[4][5].
Enzyme Inhibition: A Focus on Kinases
Recent research has highlighted the potential of substituted benzoic acids as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. For instance, derivatives of 4-(thiazol-5-yl)benzoic acid have shown potent inhibition of protein kinase CK2[6]. The unique electronic and steric properties of this compound make it an interesting candidate for screening against various kinase targets.
| Compound/Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |
| 4-(Thiazol-5-yl)benzoic acid derivatives | Protein Kinase CK2 | 0.014 - 0.017 | [6] |
| Purine-based derivatives with a 4-carboxyphenyl group | Protein Kinase CK2α | 4.3 | [9] |
| 1,2,3-Triazole-Containing Erlotinib Derivatives | EGFR (wild-type) | 0.22 - 0.37 | [7] |
| Cyanobenzofuran derivatives | EGFR-TK | 0.81 - 1.12 | [8] |
| This compound | Kinase targets | - | - |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound stock solution (e.g., in DMSO)
-
Positive control (e.g., a known antibiotic)
-
Negative control (medium only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the microtiter plate wells using MHB. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in MHB.
-
Inoculation: Each well (except the negative control) is inoculated with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[10][11][12][13]
Kinase Inhibition Assay (General Protocol)
Enzyme inhibition assays are crucial for determining the potency of a compound against a specific kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase enzyme of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction: The kinase, substrate, ATP, and various concentrations of the test compound are incubated together in the wells of the 384-well plate.
-
Stopping the Reaction and ATP Depletion: After a set incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is then added, which contains an enzyme that converts the newly formed ADP back to ATP. This newly synthesized ATP is used by a luciferase to generate a luminescent signal.
-
Measurement and Data Analysis: The luminescence is measured using a plate-reading luminometer. The amount of light generated is proportional to the amount of ADP produced, which is inversely correlated with the inhibitory activity of the test compound. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Molecular Interactions and Experimental Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a benzoic acid derivative.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound represents a highly functionalized scaffold with significant potential in drug discovery. Its unique substitution pattern suggests the possibility of enhanced biological activity, particularly as an antimicrobial or a kinase inhibitor. While direct comparative data is limited, the principles of structure-activity relationships derived from a multitude of studies on other benzoic acid derivatives provide a strong rationale for its further investigation. The experimental protocols and pathway diagrams included in this guide offer a framework for researchers to systematically evaluate this and other novel benzoic acid derivatives in the quest for new therapeutic agents. Future studies should focus on direct, head-to-head comparisons of these compounds to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold [jstage.jst.go.jp]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Comparative Biological Activity of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid Analogs
For Immediate Release
A comprehensive analysis of the biological activities of analogs derived from 2,4-dichloro-3-cyano-5-fluorobenzoic acid reveals their potential as potent antibacterial and herbicidal agents. This guide provides a comparative overview of their efficacy, supported by experimental data, for researchers, scientists, and drug development professionals. The core structure of this compound serves as a versatile scaffold for the development of targeted therapeutic and agricultural compounds.
Antibacterial Activity of Quinolone Analogs
This compound is a key intermediate in the synthesis of Finafloxacin, a novel fluoroquinolone antibiotic.[1] Finafloxacin exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. A notable characteristic of Finafloxacin is its enhanced activity in acidic environments, which is a significant advantage in treating infections in acidic body compartments like the urinary tract.[2][3]
Comparative Antibacterial Efficacy
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The tables below summarize the in vitro activity of Finafloxacin against various bacterial strains and compare it with other widely used fluoroquinolones, Ciprofloxacin and Levofloxacin.
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Finafloxacin and Analogs against Gram-Positive Bacteria [2][4][5]
| Bacterial Strain | Finafloxacin (pH 7.2) | Finafloxacin (pH 5.8) | Ciprofloxacin (pH 7.2) | Ciprofloxacin (pH 5.8) | Levofloxacin (pH 7.2) |
| Staphylococcus aureus ATCC 29213 | 0.06 | 0.015 | 0.25 | 1 | 0.12 |
| Staphylococcus aureus (MRSA) ATCC 33591 | 0.12 | 0.03 | 1 | 4 | 0.5 |
| Enterococcus faecalis ATCC 29212 | 0.25 | 0.06 | 1 | 4 | 1 |
Table 2: In Vitro Antibacterial Activity (MIC in µg/mL) of Finafloxacin and Analogs against Gram-Negative Bacteria [2][4][5]
| Bacterial Strain | Finafloxacin (pH 7.2) | Finafloxacin (pH 5.8) | Ciprofloxacin (pH 7.2) | Ciprofloxacin (pH 5.8) | Levofloxacin (pH 7.2) |
| Escherichia coli ATCC 25922 | 0.015 | 0.004 | 0.008 | 0.06 | 0.015 |
| Klebsiella pneumoniae ATCC 13883 | 0.06 | 0.015 | 0.015 | 0.12 | 0.03 |
| Pseudomonas aeruginosa ATCC 27853 | 1 | 0.25 | 0.5 | 2 | 1 |
Note: MRSA denotes Methicillin-resistant Staphylococcus aureus.
The data clearly indicates that Finafloxacin's potency increases significantly in acidic conditions (lower MIC values at pH 5.8), whereas the activity of Ciprofloxacin and Levofloxacin generally decreases.[2][4]
Herbicidal Activity of Cyanobenzoic Acid Analogs
While quantitative data for direct herbicidal analogs of this compound is limited in the public domain, studies on related cyanobenzoic acid derivatives suggest their potential as herbicides. For instance, certain 3-cyanobenzoic acid derivatives have been shown to inhibit plant growth.
Further research is required to isolate and quantify the herbicidal efficacy of direct analogs. However, based on the activity of related compounds, it is plausible that amides and esters derived from this compound could exhibit significant herbicidal properties.
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to prepare a bacterial suspension in a saline solution, adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of the test compounds (Finafloxacin, Ciprofloxacin, Levofloxacin) are prepared in CAMHB in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plates containing the antibiotic dilutions. The plates are then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. For studies involving different pH conditions, the CAMHB is adjusted to the desired pH (e.g., 5.8 or 7.2) before the assay.
Herbicidal Activity Screening (Pre- and Post-emergence)
Standardized methods are used to evaluate the pre- and post-emergence herbicidal activity of test compounds.
-
Plant Material: Seeds of various weed species (e.g., barnyard grass, pigweed) and crop species are sown in pots containing a standard potting mix.
-
Pre-emergence Application: Within one day of sowing, the soil surface is sprayed with a solution of the test compound at various concentrations. The pots are then placed in a greenhouse under controlled conditions (temperature, light, humidity).
-
Post-emergence Application: Plants are grown to the 2-4 leaf stage and then sprayed with a solution of the test compound.
-
Evaluation: Herbicidal effects, such as growth inhibition, chlorosis, and necrosis, are visually assessed at specified intervals (e.g., 7, 14, and 21 days after treatment) and compared to untreated controls. The activity is often rated on a scale of 0 (no effect) to 100 (complete kill).
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline [mdpi.com]
- 4. Comparative In Vitro Activities of the Novel Antibacterial Finafloxacin against Selected Gram-Positive and Gram-Negative Bacteria Tested in Mueller-Hinton Broth and Synthetic Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merlionpharma.com [merlionpharma.com]
ESI-MS fragmentation pattern of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid
An Objective Comparison of the ESI-MS Fragmentation Pattern of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid
Introduction
Understanding the mass spectrometry fragmentation patterns of active pharmaceutical ingredients and novel chemical entities is crucial for their structural elucidation, metabolite identification, and quality control. This guide provides a predictive analysis of the Electrospray Ionization Mass Spectrometry (ESI-MS) fragmentation pattern for this compound. Due to the absence of direct experimental data in the public domain for this specific compound, this analysis is based on established fragmentation principles of substituted benzoic acids and related aromatic compounds.[1] The guide compares the predicted fragmentation with that of simpler, related molecules and provides a detailed experimental protocol for researchers seeking to perform such analysis.
Predicted ESI-MS/MS Fragmentation Pattern
This compound is expected to ionize efficiently in both negative and positive ESI modes. However, given the acidic nature of the carboxylic acid group, negative ion mode is predicted to yield a more intense and informative spectrum.
Negative Ion Mode (ESI-)
In negative ion mode, the molecule will readily deprotonate to form the carboxylate anion [M-H]⁻. Collision-Induced Dissociation (CID) of this precursor ion is expected to proceed via the following primary pathway:
-
Decarboxylation : The most common fragmentation pathway for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂, 44 Da).[1] This is anticipated to be the most abundant fragment ion.
-
Subsequent Halogen Loss : The resulting aryl anion can then undergo further fragmentation by losing a chlorine radical (Cl•, 35 Da) or a fluorine radical (F•, 19 Da). The loss of a chlorine atom is generally more favorable than the loss of a fluorine atom.
Positive Ion Mode (ESI+)
In positive ion mode, the molecule would form a protonated species, [M+H]⁺. Protonation could occur on the carboxylic acid group or the cyano nitrogen. Fragmentation of the protonated molecule is typically more complex. Common fragmentation pathways for protonated benzoic acids include the loss of water (H₂O, 18 Da) and the subsequent loss of carbon monoxide (CO, 28 Da).[1]
Predicted Fragmentation Pathway of [M-H]⁻
The following diagram illustrates the most probable fragmentation cascade for this compound in negative ion mode.
Caption: Predicted ESI-MS/MS fragmentation pathway in negative ion mode.
Comparative Fragmentation Analysis
The fragmentation of the target molecule can be compared to simpler halogenated and cyanated benzoic acids. The primary fragmentation step, decarboxylation, is a common feature among these compounds in negative ion mode ESI-MS.
| Compound | Precursor Ion (m/z) | Primary Fragment | Secondary Fragments | Key Differentiator |
| This compound (Predicted) | 233.9 [M-H]⁻ | 189.9 [M-H-CO₂]⁻ | 154.9 [M-H-CO₂-Cl]⁻ 163.9 [M-H-CO₂-CN]⁻ | Initial loss of CO₂, followed by competitive loss of Cl or CN. |
| 2,4-Dichlorobenzoic Acid | 189.0 [M-H]⁻ | 145.0 [M-H-CO₂]⁻ | 110.0 [M-H-CO₂-Cl]⁻ | Loss of CO₂ followed by loss of a chlorine atom. |
| 4-Fluorobenzoic Acid | 139.0 [M-H]⁻ | 95.0 [M-H-CO₂]⁻ | - | Predominantly shows only the loss of CO₂. |
| 3-Cyanobenzoic Acid | 146.0 [M-H]⁻ | 102.0 [M-H-CO₂]⁻ | 76.0 [M-H-CO₂-CN]⁻ | Loss of CO₂ followed by loss of the cyano group. |
Experimental Protocols
This section outlines a standard protocol for the analysis of this compound using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.
Sample Preparation
-
Stock Solution : Prepare a 1 mg/mL stock solution of the analyte by dissolving it in an appropriate LC-MS grade solvent, such as methanol or acetonitrile.[2]
-
Working Solution : Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a mixture of the mobile phase solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).[2][3]
-
Filtration : If any precipitate is observed, filter the working solution through a 0.22 µm syringe filter before placing it in a standard 2 mL autosampler vial.[2]
Instrumentation and Parameters
-
Mass Spectrometer : A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
HPLC System : A standard HPLC or UHPLC system.
-
Column : A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase :
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient : A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate : 0.2-0.4 mL/min.
Mass Spectrometry Conditions
| Parameter | Negative Ion Mode (ESI-) | Positive Ion Mode (ESI+) |
| Ionization Mode | ESI- | ESI+ |
| Capillary Voltage | -3.0 to -4.5 kV | 3.0 to 4.5 kV |
| Source Temperature | 120-150 °C | 120-150 °C |
| Desolvation Gas Temp. | 350-450 °C | 350-450 °C |
| Desolvation Gas Flow | 600-800 L/hr (Nitrogen) | 600-800 L/hr (Nitrogen) |
| Collision Gas | Argon | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV) to observe fragmentation | Ramped (e.g., 10-40 eV) to observe fragmentation |
| Scan Range | m/z 50-300 | m/z 50-300 |
This guide provides a foundational prediction for the ESI-MS fragmentation of this compound. Experimental verification is necessary to confirm these pathways and determine the relative abundances of the fragment ions.
References
- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Tetrahalogenated Benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the efficient synthesis of tetrahalogenated benzoic acid derivatives is crucial for the development of novel pharmaceuticals and functional materials. This guide provides a comparative analysis of common synthetic routes, including direct halogenation and Sandmeyer reactions, supported by experimental data to inform the selection of the most appropriate methodology.
The introduction of multiple halogen atoms onto a benzoic acid scaffold can significantly alter its physicochemical properties, influencing factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the ability to synthesize a diverse range of tetrahalogenated benzoic acids is of great interest. This document outlines and compares key synthetic strategies, providing quantitative data and detailed experimental protocols for selected methods.
Comparison of Synthetic Routes
The choice of synthetic route to a specific tetrahalogenated benzoic acid derivative depends on several factors, including the desired halogen, substitution pattern, availability of starting materials, and scalability. Below is a summary of common methods with available quantitative data.
| Product | Synthetic Route | Starting Material | Reagents & Conditions | Yield (%) | Purity (%) | Ref. |
| Pentabromobenzoic Acid | Exhaustive Bromination | Benzoic Acid | 1.3-dibromoisocyanuric acid, conc. H₂SO₄, room temperature, 1 h | 61 (after purification) | Analytically Pure | [1][2] |
| 2,3,4,5-Tetrafluorobenzoyl Chloride | Chlorination | 2,3,4,5-Tetrafluorobenzoic Acid | Triphosgene, DMF (cat.), 1,2-dichloroethane, 80°C, 4 h | 95 | Not Specified | [3] |
| 2,4-Dichloro-5-fluorobenzoic acid | Halogenation/Hydrolysis | 2,4-dichlorobenzoic acid ester | 1. Nitration (HNO₃/H₂SO₄) 2. Fluorination 3. Hydrolysis | 95.7 (for the final product) | Not Specified | [4] |
| 2-Iodobenzoic Acid | Sandmeyer Reaction | 2-Aminobenzoic Acid | 1. NaNO₂/HCl, 0-5°C 2. KI | Not explicitly stated for pure product | Not Specified | [5] |
Experimental Protocols
Exhaustive Bromination of Benzoic Acid to Pentabromobenzoic Acid
This protocol describes the direct and exhaustive bromination of benzoic acid using a potent brominating agent. While the primary product is pentabromobenzoic acid, tetrabrominated derivatives are known contaminants that can be isolated.[1][2]
Materials:
-
Benzoic Acid
-
1,3-dibromoisocyanuric acid (DBI)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
5% Sodium Carbonate (Na₂CO₃) solution
-
35% Hydrochloric Acid (HCl)
-
Toluene
Procedure:
-
Dissolve benzoic acid (1.5 g, 12.4 mmol) in concentrated H₂SO₄ (16.5 mL) with vigorous stirring.
-
In a separate flask, prepare a solution of DBI (9 g, 34.4 mmol) in concentrated H₂SO₄ (81.5 mL).
-
Combine the two solutions and stir at room temperature for 1 hour.
-
Pour the reaction mixture over ice and filter the resulting precipitate.
-
Extract the crude solid with diethyl ether. Evaporate the ether to yield the crude product.
-
To purify, heat the crude product to boiling with a 5% Na₂CO₃ solution and filter while hot to remove insoluble impurities.
-
Cool the filtrate in an ice bath to precipitate the sodium salt of the brominated benzoic acids.
-
Acidify a suspension of the sodium salt in water with 35% HCl to a pH of ~1.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the solid from hot toluene to yield pure 2,3,4,5,6-pentabromobenzoic acid (Yield: 3.1 g, 61%).[1]
Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride from 2,3,4,5-Tetrafluorobenzoic Acid
This method details the conversion of a tetrafluorinated benzoic acid to its corresponding acyl chloride, a versatile intermediate for further derivatization.[3]
Materials:
-
2,3,4,5-Tetrafluorobenzoic Acid
-
Triphosgene (BTC)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane
Procedure:
-
In a 4-necked round bottom flask, charge triphosgene (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).
-
Heat the mixture to 80°C (353 K).
-
Prepare a solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and DMF (0.18 g, 5 mol %) in 1,2-dichloroethane (50 mL).
-
Add the acid/catalyst solution dropwise to the heated triphosgene mixture over 1 hour at 80°C.
-
Continue stirring the reaction mixture for an additional 4 hours at the same temperature.
-
Cool the reaction mixture to 0°C (273 K) and filter to remove any unreacted triphosgene.
-
The filtrate contains the desired 2,3,4,5-tetrafluorobenzoyl chloride (Yield: 95 mol %).[3]
Sandmeyer Reaction for the Synthesis of Aryl Halides
The Sandmeyer reaction is a versatile method for introducing a halogen atom onto an aromatic ring starting from an aniline derivative.[6][7][8] The general procedure involves diazotization of the amine followed by displacement with a copper(I) halide.
General Procedure:
-
Diazotization: Dissolve the aromatic amine in an aqueous acidic solution (e.g., HCl, HBr) and cool to 0-5°C. Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature.
-
Halogenation: In a separate flask, prepare a solution of the corresponding copper(I) halide (CuCl or CuBr) in the appropriate acid. Add the cold diazonium salt solution to the copper(I) halide solution.
-
Work-up: The reaction mixture is typically warmed to room temperature to ensure complete reaction, then the product is isolated by extraction and purified by recrystallization or chromatography.
While a specific protocol for a tetrahalogenated benzoic acid via this route with detailed quantitative data was not found in the initial search, this general method can be adapted for appropriately substituted amino benzoic acids.
Synthesis Pathway Diagrams
Caption: Direct electrophilic halogenation of benzoic acid.
Caption: Sandmeyer reaction pathway for tetrahalogenated benzoic acids.
Experimental Workflow
Caption: General experimental workflow for synthesis and analysis.
Logical Relationships for Route Selection
Caption: Decision-making process for selecting a synthetic route.
References
- 1. 2,3,4,5,6-Pentabromobenzoic Acid [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lscollege.ac.in [lscollege.ac.in]
Comparative Infrared Spectroscopy Analysis: 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid and Related Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Infrared Spectroscopy Data
This guide provides a comparative analysis of the infrared (IR) spectroscopy data for 2,4-Dichloro-3-cyano-5-fluorobenzoic acid and structurally related benzoic acid derivatives. While specific, publicly available tabulated IR peak data for this compound is limited, this guide leverages available spectral information for this compound and presents a detailed comparison with readily accessible data for 2,4-Dichlorobenzoic acid and 4-Cyanobenzoic acid. This comparative approach allows for an insightful interpretation of the expected spectral features of the target molecule.
Data Summary of Infrared Absorption
The following table summarizes the key infrared absorption peaks for the selected benzoic acid derivatives. These vibrations are characteristic of the functional groups present in the molecules and provide a basis for structural elucidation and comparison.
| Functional Group | Vibrational Mode | This compound (Expected) | 2,4-Dichlorobenzoic Acid (Experimental) | 4-Cyanobenzoic Acid (Experimental)[1] |
| Carboxylic Acid | O-H stretch | Broad, ~3300-2500 cm⁻¹ | Broad, ~3300-2500 cm⁻¹ | Broad, ~3300-2500 cm⁻¹ |
| Aromatic Ring | C-H stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | 3100, 3060 cm⁻¹ |
| Cyano Group | C≡N stretch | ~2240-2220 cm⁻¹ | N/A | 2240 cm⁻¹ |
| Carbonyl Group | C=O stretch | ~1720-1700 cm⁻¹ | ~1700-1680 cm⁻¹ | 1710 cm⁻¹ |
| Aromatic Ring | C=C stretch | ~1600-1450 cm⁻¹ | ~1600-1475 cm⁻¹ | In range 1292–1618 cm⁻¹ |
| Carboxylic Acid | C-O stretch | ~1320-1210 cm⁻¹ | ~1300-1200 cm⁻¹ | 1334 cm⁻¹ |
| Halogen | C-Cl stretch | ~800-600 cm⁻¹ | ~800-600 cm⁻¹ | N/A |
| Halogen | C-F stretch | ~1250-1000 cm⁻¹ | N/A | N/A |
Experimental Protocols
The infrared spectra referenced in this guide are typically obtained using Fourier Transform Infrared (FTIR) spectroscopy. The following are detailed methodologies for the preparation of solid samples for FTIR analysis.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This is a common and convenient method for obtaining IR spectra of solid powders with minimal sample preparation.
-
Instrument Preparation: The ATR crystal (e.g., diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue to remove any residues.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any absorbance from the atmosphere (e.g., CO₂ and water vapor) and the crystal itself from the sample spectrum.
-
Sample Application: A small amount of the powdered sample (typically a few milligrams) is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the crystal.
-
Spectrum Acquisition: The infrared spectrum of the sample is then recorded.
-
Cleaning: After the measurement, the sample is removed, and the ATR crystal is cleaned thoroughly.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a transparent matrix.
-
Sample and KBr Preparation: Approximately 1-2 mg of the finely ground solid sample is mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar. The mixture is thoroughly ground to a fine, homogeneous powder.
-
Pellet Formation: The powder mixture is transferred to a pellet die. The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent pellet.
-
Background Spectrum: A background spectrum is typically run with the empty sample holder.
-
Spectrum Acquisition: The KBr pellet is placed in a sample holder in the FTIR spectrometer, and the infrared spectrum is recorded.
Visualization of Experimental Workflow and Molecular Comparison
The following diagrams illustrate the general workflow for obtaining FTIR data and a structural comparison of the analyzed compounds.
References
The Strategic Advantage of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid in Pharmaceutical Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of synthesizing active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid and its primary alternatives as key intermediates in the synthesis of pharmaceuticals, with a particular focus on the widely prescribed fluoroquinolone antibiotics.
This compound is a crucial building block, valued for its specific arrangement of functional groups that facilitate the construction of complex molecular architectures inherent to many modern drugs.[1] Its utility is most prominently demonstrated in the synthesis of broad-spectrum antibiotics like ciprofloxacin. This guide will objectively evaluate its performance against two major alternative intermediates: 2,4-dichloro-5-fluorobenzoyl chloride and 3-chloro-4-fluoroaniline, supported by experimental data and detailed protocols.
Comparative Analysis of Key Intermediates
The selection of a pharmaceutical intermediate is a multifaceted decision, balancing factors such as the number of synthetic steps, overall yield, purity of the final product, reaction conditions, and cost. The following table summarizes these key parameters for this compound and its alternatives in the context of fluoroquinolone synthesis.
| Parameter | This compound | 2,4-dichloro-5-fluorobenzoyl chloride | 3-chloro-4-fluoroaniline |
| Primary Synthetic Route | Two-step synthesis from 2,6-dichloro-3-fluorobenzonitrile.[2][3] | Often used in a multi-step synthesis of quinolone core.[4][5] | Primarily utilized in the Gould-Jacobs reaction.[6][7] |
| Reported Overall Yield | ~58% for the intermediate itself.[2][3] | A key intermediate can be produced in a one-pot process with a 65% yield.[4] | Can achieve yields of up to 95% for the quinolone core with optimization.[8] |
| Key Reaction Type | Bromination followed by Grignard reaction and carboxylation.[2] | Acylation and cyclization reactions.[4][5][9] | Condensation and thermal cyclization (Gould-Jacobs reaction).[6][10] |
| Reaction Conditions | Generally involves standard organic synthesis conditions. | Often requires high temperatures for cyclization. | Requires high temperatures (>250 °C) for thermal cyclization.[8] |
| Scalability | Described as a facile process.[2] | Commercially viable processes have been developed.[4] | The Gould-Jacobs reaction is a well-established industrial process. |
| Commercial Availability | Commercially available from various suppliers.[11][12][13][14] | Readily available from multiple chemical suppliers.[15][16][17][18][19] | Widely available from numerous chemical vendors.[20][21][22][23] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative experimental protocols for the synthesis of fluoroquinolone precursors using the discussed intermediates.
Protocol 1: Synthesis of this compound
This protocol is based on a two-step facile process starting from 2,6-dichloro-3-fluorobenzonitrile.[2]
Step 1: Bromination of 2,6-dichloro-3-fluorobenzonitrile
-
To a solution of 2,6-dichloro-3-fluorobenzonitrile in a suitable solvent, a brominating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., benzoyl peroxide) are added.
-
The reaction mixture is heated to reflux for several hours.
-
After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization to yield 2-bromo-6-chloro-3-fluorobenzonitrile.
Step 2: Grignard Reaction and Carboxylation
-
The 2-bromo-6-chloro-3-fluorobenzonitrile is reacted with magnesium turnings in an anhydrous ether solvent to form the Grignard reagent.
-
The Grignard reagent is then carboxylated by bubbling dry carbon dioxide gas through the solution.
-
The reaction is quenched with an acidic aqueous solution.
-
The product, this compound, is extracted with an organic solvent, dried, and purified, resulting in an overall yield of approximately 58%.[2][3]
Protocol 2: Synthesis of a Key Ciprofloxacin Intermediate from 2,4-dichloro-5-fluorobenzoyl chloride
This protocol describes a high-yield, one-pot synthesis of a key quinolone intermediate.[4]
-
To a solution of 3-dimethylamino-acrylic acid methyl ester and triethylamine in toluene, a solution of 2,4-dichloro-5-fluorobenzoyl chloride in toluene is added at 10-15°C.
-
The reaction mixture is then heated to 80-85°C for 4 hours.
-
Cyclopropylamine is added to the mixture at room temperature and stirred for 1 hour.
-
Potassium carbonate and N,N-dimethylformamide (DMF) are added, and the mixture is heated to 120-125°C for 4 hours.
-
After cooling, the reaction is quenched with ice water, and the solid product is filtered, washed, and dried to yield methyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with a yield of approximately 65%.
Protocol 3: Synthesis of a Quinolone Core via the Gould-Jacobs Reaction using 3-chloro-4-fluoroaniline
This protocol outlines the classical Gould-Jacobs reaction for the formation of a quinolone ring system.[6][24]
Step 1: Condensation
-
Equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate are heated together at 145°C without a solvent to form 3-chloro-4-fluoroanilinomethylene malonic diethyl ester.[24]
Step 2: Thermal Cyclization
-
The resulting ester is then cyclized by heating at a high temperature (around 250°C) in a high-boiling solvent such as diphenyl ether.[24]
-
This step yields ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Visualizing the Synthetic Pathways
To further clarify the synthetic strategies, the following diagrams illustrate the reaction workflows.
Conclusion
The choice of an intermediate for pharmaceutical synthesis is a strategic decision with far-reaching implications. This compound presents a viable and efficient option, particularly given the facile two-step synthesis with a respectable overall yield.
In comparison, the route starting from 2,4-dichloro-5-fluorobenzoyl chloride also offers a commercially attractive one-pot synthesis to a key quinolone intermediate. The Gould-Jacobs reaction, utilizing 3-chloro-4-fluoroaniline, is a classic and high-yielding method for constructing the fundamental quinolone scaffold, although it requires high reaction temperatures.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including target molecule complexity, desired purity, available equipment, and economic considerations. This guide provides the foundational data and protocols to enable an informed decision-making process for researchers and professionals in the pharmaceutical industry.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis Of Drugs: Laboratory Synthesis Of Ciprofloxacin [drugsynthesis.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 8. mdpi.com [mdpi.com]
- 9. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemical.com [alfa-chemical.com]
- 12. This compound - 羰基化合物 - 西典实验 [seedior.com]
- 13. calpaclab.com [calpaclab.com]
- 14. fr.alfa-chemical.com [fr.alfa-chemical.com]
- 15. 2,4-Dichloro-5-fluorobenzoyl Chloride | 86393-34-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. Factory Supply 2,4-Dichloro-5-fluorobenzoyl chloride With Best Price, CasNo.86393-34-2 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 17. calpaclab.com [calpaclab.com]
- 18. scbt.com [scbt.com]
- 19. echemi.com [echemi.com]
- 20. chemimpex.com [chemimpex.com]
- 21. 3-Chloro-4-fluoroaniline 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 22. 367-21-5|3-Chloro-4-fluoroaniline|BLD Pharm [bldpharm.com]
- 23. 3-Chloro 4-fluoro aniline, 98% 367-21-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 24. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
High-Resolution Mass Spectrometry for Synthetic Intermediates: A Comparative Guide
For researchers, scientists, and drug development professionals, the identification and characterization of reaction intermediates are crucial for understanding reaction mechanisms, optimizing synthetic routes, and ensuring the safety and efficacy of final products. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for this purpose, offering unparalleled sensitivity and specificity. This guide provides a comprehensive comparison of the most common HRMS platforms—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—for the analysis of synthetic intermediates, supported by experimental data and detailed protocols.
Performance Comparison of HRMS Analyzers
The choice of an HRMS instrument for analyzing synthetic intermediates depends on a balance of performance characteristics, including mass resolution, mass accuracy, sensitivity, and scan speed. Each analyzer type presents a unique combination of these attributes, making them suitable for different analytical challenges.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Mass Resolution | Up to 60,000 | Up to 240,000 (and higher in some models)[1][2] | > 1,000,000[1][2] |
| Mass Accuracy | < 5 ppm | < 1 ppm[3] | < 0.2 ppm[3] |
| Scan Speed | Fast (well-suited for UHPLC)[4] | Moderate to Fast | Slow[1][2][4] |
| Dynamic Range | Good | Excellent | Excellent |
| Cost | Lower | Moderate | High[4] |
| Instrumentation Footprint | Smaller | Moderate | Large (requires superconducting magnet)[4] |
In-Depth Comparison of HRMS Technologies
Quadrupole Time-of-Flight (Q-TOF)
Q-TOF mass spectrometers offer a compelling balance of speed, resolution, and sensitivity, making them a popular choice for the analysis of synthetic intermediates, especially when coupled with ultra-high-performance liquid chromatography (UHPLC).[4] Their fast acquisition rates are well-suited for capturing the narrow peaks generated by UHPLC, ensuring sufficient data points for reliable quantification. While their mass resolution is lower than that of Orbitrap and FT-ICR instruments, it is often sufficient for the confident identification of many small molecule intermediates.
Orbitrap
Orbitrap mass analyzers provide significantly higher resolution and mass accuracy compared to Q-TOF instruments.[1][5] This enhanced performance allows for the confident determination of elemental compositions and the differentiation of isobaric interferences, which can be critical when analyzing complex reaction mixtures. The ability to perform both qualitative and quantitative analysis in a single run is a key advantage of Orbitrap technology.[6] Recent advancements have also improved the scan speed of Orbitrap instruments, making them increasingly compatible with fast chromatography.
Fourier Transform Ion Cyclotron Resonance (FT-ICR)
FT-ICR mass spectrometers represent the pinnacle of HRMS performance, delivering the highest available mass resolution and mass accuracy.[1][2][3][4] This ultra-high performance is invaluable for resolving highly complex mixtures and for the unambiguous identification of unknown intermediates. However, the major drawbacks of FT-ICR MS are its slow scan speed, high cost, and large footprint due to the need for a superconducting magnet.[4] The slow scan rate can be a limitation when coupled with fast chromatographic separations.[1][2][4]
Experimental Protocols
The successful analysis of synthetic intermediates by HRMS relies on robust experimental protocols. The following sections provide detailed methodologies for sample preparation, LC-HRMS analysis, and data processing.
Sample Preparation for Reaction Intermediates
Proper sample preparation is critical to obtain high-quality HRMS data and to avoid instrument contamination.
General Protocol for Stable Intermediates:
-
Quench the reaction: Stop the reaction at the desired time point by rapidly cooling the reaction mixture or by adding a quenching agent.
-
Dilute the sample: Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of approximately 1 µM.[7]
-
Filter the sample: Pass the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[7]
-
Add modifier (optional): For positive ion mode analysis, a small amount of a volatile acid (e.g., 0.1% formic acid) can be added to promote protonation. For negative ion mode, a basic modifier can be used.[7][8]
Protocol for Air- and Moisture-Sensitive Intermediates:
For intermediates that are sensitive to air and moisture, all manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Inert Atmosphere Sampling: Use a gas-tight syringe to withdraw an aliquot of the reaction mixture.[1]
-
Inert Solvent Dilution: Dilute the sample in a pre-deoxygenated and dried solvent inside the glovebox.
-
Sealed Vial Transfer: Transfer the diluted sample to a sealed autosampler vial with a septum cap.
-
Specialized Injection Techniques: Utilize techniques like an inert Atmospheric Solids Analysis Probe (iASAP) for direct analysis of air-sensitive samples without prior workup.[9]
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method
The following is a general LC-HRMS method suitable for the analysis of a broad range of small molecule intermediates. Method optimization will be required based on the specific analytes of interest.
-
LC System: UHPLC system
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point for many small molecules.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1-5 µL
-
HRMS System: Q-TOF, Orbitrap, or FT-ICR
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Scan Mode: Full scan mode for untargeted analysis and identification of unknowns.
-
Mass Range: A typical mass range would be m/z 100-1000.
Data Processing and Analysis
The large and complex datasets generated by HRMS require specialized software for processing and analysis.
-
Peak Picking and Feature Detection: The raw data is processed to identify chromatographic peaks and extract their corresponding m/z values, retention times, and intensities.
-
Elemental Composition Determination: The high mass accuracy of HRMS allows for the confident determination of the elemental formula for detected ions.
-
Database Searching: The determined elemental formulas and fragmentation patterns (from MS/MS experiments) can be searched against chemical databases to tentatively identify known compounds.
-
Structural Elucidation of Unknowns: For novel intermediates, a combination of accurate mass data, isotopic patterns, and fragmentation spectra is used to propose a chemical structure.
-
Quantitative Analysis: The peak areas of the extracted ion chromatograms for the intermediates can be used for relative or absolute quantification.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of synthetic intermediates using LC-HRMS.
Caption: Logical relationship for selecting an HRMS instrument based on key performance criteria.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 8. utoledo.edu [utoledo.edu]
- 9. cromlab-instruments.es [cromlab-instruments.es]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid
For immediate reference, this guide provides essential safety and disposal protocols for 2,4-Dichloro-3-cyano-5-fluorobenzoic acid, ensuring the protection of laboratory personnel and the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to mitigate risks associated with the handling and disposal of this compound.
Proper disposal of chemical waste is not only a cornerstone of safe laboratory practice but also a regulatory requirement. The following information is curated to provide clear, actionable steps for the safe management of this compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant and may be harmful if it comes into contact with the skin or eyes, or is inhaled.
| Personal Protective Equipment (PPE) | Hazard Mitigation |
| Eye Protection | Safety glasses with side-shields or goggles are mandatory to prevent eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn to avoid skin contact. |
| Respiratory Protection | In situations where dust may be generated, a NIOSH-approved respirator is essential. |
| Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin exposure. |
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. An eyewash station and safety shower should be readily accessible in the immediate work area.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures safety and complies with all relevant regulations.
Step 1: Containment
In case of a spill, carefully sweep the solid material into a designated, labeled, and sealable container for chemical waste. Avoid generating dust. Do not add water or any other liquid to the spill.
Step 2: Waste Collection
All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a suitable, closed container. The container should be clearly labeled as hazardous waste and include the full chemical name.
Step 3: Storage
Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials. The storage area should be secure and accessible only to authorized personnel.
Step 4: Professional Disposal
Dispose of the chemical waste through a licensed hazardous waste disposal company. It is crucial to adhere to all local, regional, and national environmental regulations. Do not, under any circumstances, dispose of this chemical down the drain. [1][2][3] Chemical waste generators are responsible for correctly classifying the waste to ensure it is managed safely and legally.[2][3]
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,4-Dichloro-3-cyano-5-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, necessary personal protective equipment (PPE), and proper disposal of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid (CAS Number: 117528-58-2).
This document provides critical safety and operational information to ensure the secure and responsible use of this compound in a laboratory setting. Adherence to these guidelines is paramount for personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment is therefore mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material, inspected before use. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted. |
| Respiratory Protection | Respirator | An appropriate respirator should be used when engineering controls are not sufficient to maintain airborne concentrations below exposure limits. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound.
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the handling area.
2. Donning Personal Protective Equipment (PPE):
-
Before entering the designated handling area, don all required PPE as specified in the table above.
-
Ensure gloves provide a proper seal with the cuffs of the lab coat.
3. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within the chemical fume hood.
-
Use a spatula or other appropriate tool to handle the powder, avoiding the generation of dust.
-
If there is a risk of dust generation, consider using a glove bag or a balance with a draft shield.
4. Dissolving the Compound:
-
When dissolving the solid, add the solvent to the vessel containing the compound slowly to avoid splashing.
-
Keep the container covered as much as possible during the dissolution process.
5. Post-Handling Procedures:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Carefully remove PPE, avoiding self-contamination, and dispose of it in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing Halogenated Organic Waste
Proper disposal of this compound and any materials contaminated with it is essential to prevent environmental contamination and comply with regulations. As a halogenated organic acid, it must be segregated from other waste streams.[2]
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound, as well as any grossly contaminated items (e.g., weigh boats, filter paper), should be placed in a clearly labeled, sealed container for "Halogenated Organic Solids."
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, sealed bag or container labeled "Hazardous Waste - For Incineration."
2. Container Labeling:
-
All waste containers must be labeled with the full chemical name ("this compound"), the appropriate hazard symbols, and the date of accumulation.
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Logical Flow for Disposal of this compound Waste
Caption: Disposal pathway for waste containing this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
